Product packaging for Diallyl Trisulfide(Cat. No.:CAS No. 2050-87-5)

Diallyl Trisulfide

Cat. No.: B033409
CAS No.: 2050-87-5
M. Wt: 178.3 g/mol
InChI Key: UBAXRAHSPKWNCX-UHFFFAOYSA-N
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Description

Diallyl trisulfide (DATS) is a key organosulfur compound derived from garlic, recognized for its diverse and potent bioactivities that make it a valuable tool in biochemical and pharmacological research. Its primary mechanism of action is linked to its role as a hydrogen sulfide (H₂S) donor. Upon interaction with cellular thiols like glutathione, DATS releases H₂S, a crucial gaseous signaling molecule that modulates various physiological processes, including vasodilation, oxidative stress response, and mitochondrial function. This property underpins its investigation in models of cardiovascular protection and ischemia-reperfusion injury.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10S3 B033409 Diallyl Trisulfide CAS No. 2050-87-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(prop-2-enyltrisulfanyl)prop-1-ene
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InChI

InChI=1S/C6H10S3/c1-3-5-7-9-8-6-4-2/h3-4H,1-2,5-6H2
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InChI Key

UBAXRAHSPKWNCX-UHFFFAOYSA-N
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Canonical SMILES

C=CCSSSCC=C
Source PubChem
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Molecular Formula

C6H10S3
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DSSTOX Substance ID

DTXSID9045972
Record name Diallyl trisulfide
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Molecular Weight

178.3 g/mol
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Physical Description

Liquid, yellow liquid with disagreeable odour
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Record name Diallyl trisulfide
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Boiling Point

112.00 to 120.00 °C. @ 16.00 mm Hg
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Solubility

insoluble in water and alcohol; miscible with ether
Record name Diallyl trisulfide
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Density

1.135-1.170
Record name Diallyl trisulfide
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CAS No.

2050-87-5, 8008-99-9
Record name Diallyl trisulfide
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Foundational & Exploratory

Diallyl Trisulfide (DATS): A Technical Guide on its Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl trisulfide (DATS) is a highly potent organosulfur compound derived from Allium vegetables, such as garlic.[1] Extensive preclinical research has identified DATS as a promising cancer chemopreventive and therapeutic agent.[2][3] Its mechanism of action is multifaceted, targeting several critical cancer hallmark pathways, including the induction of cell cycle arrest, the promotion of apoptosis, and the modulation of key signaling cascades involved in cancer cell proliferation and survival.[1][4] A central feature of its activity is the induction of reactive oxygen species (ROS), which serves as a primary trigger for its downstream anticancer effects.[5][6] This technical guide provides an in-depth overview of the molecular mechanisms of DATS in cancer cells, presents quantitative data from various studies, details common experimental protocols, and visualizes the core signaling pathways.

Core Mechanisms of Action

DATS exerts its anticancer effects through a complex and interconnected network of molecular events. The primary mechanisms include the generation of oxidative stress, induction of apoptosis, and cell cycle arrest.

Induction of Reactive Oxygen Species (ROS)

A foundational mechanism of DATS is its ability to induce the generation of ROS within cancer cells.[7][8] This process is initiated by the DATS-mediated degradation of the iron storage protein, ferritin.[6] The breakdown of ferritin leads to a significant increase in the intracellular pool of labile iron.[6] This excess iron can then participate in Fenton-type reactions, leading to the production of highly reactive hydroxyl radicals and other ROS. The DATS-induced generation of ROS and the subsequent G2/M phase cell cycle arrest can be significantly weakened by the use of an iron chelator, highlighting the critical role of iron in this process.[6] This surge in oxidative stress damages cellular macromolecules, including DNA, and activates stress-response signaling pathways that converge on cell cycle arrest and apoptosis.[1][9] Notably, DATS appears to selectively induce apoptosis and inhibit growth in cancer cells, while non-tumorigenic cells remain largely unaffected.[5]

DATS This compound (DATS) Ferritin Ferritin Degradation DATS->Ferritin Iron Increase in Labile Iron Pool Ferritin->Iron ROS Generation of Reactive Oxygen Species (ROS) Iron->ROS DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis ROS->Apoptosis CellCycleArrest Cell Cycle Arrest ROS->CellCycleArrest

Fig. 1: DATS-induced generation of ROS and its primary consequences.
Induction of Apoptosis

DATS is a potent inducer of apoptosis, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2]

Intrinsic Pathway: The generation of ROS by DATS is a key trigger for the mitochondrial pathway of apoptosis.[5][9] DATS modulates the expression and activity of Bcl-2 family proteins, leading to a decreased expression of anti-apoptotic proteins like Bcl-2 and an increased expression of pro-apoptotic proteins like Bax.[2][10][11] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytosol.[10] Cytosolic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9, subsequently activating executioner caspases like caspase-3, culminating in apoptosis.[12][13]

Furthermore, DATS influences other key regulators of the intrinsic pathway:

  • Akt Inactivation: DATS treatment leads to the inactivation of the pro-survival kinase Akt.[9][14] This prevents the phosphorylation of the pro-apoptotic protein BAD, allowing it to translocate to the mitochondria and inhibit Bcl-2, further promoting apoptosis.[14]

  • JNK Activation: DATS activates the c-Jun N-terminal kinase (JNK) pathway.[9] Activated JNK can phosphorylate and inactivate Bcl-2, contributing to its loss of anti-apoptotic function.[9][15]

Extrinsic Pathway: DATS also affects the extrinsic apoptosis pathway, which is initiated by the binding of death ligands to death receptors on the cell surface.[1] Studies have shown that DATS treatment can increase the expression of death receptor proteins, sensitizing cancer cells to ligand-induced apoptosis.[2]

cluster_0 DATS-Induced Signaling cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade DATS DATS ROS ROS DATS->ROS JNK JNK Activation DATS->JNK Akt Akt Inactivation DATS->Akt Bax Bax (Pro-apoptotic) Activation / Upregulation ROS->Bax Bcl2 Bcl-2 (Anti-apoptotic) Inactivation / Downregulation JNK->Bcl2 BAD BAD (Pro-apoptotic) Translocation to Mitochondria Akt->BAD | Bcl2->Bax | Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito BAD->Bcl2 Inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Fig. 2: DATS-induced intrinsic apoptosis signaling pathway.
Cell Cycle Arrest

A widely reported effect of DATS in cancer cells is the induction of cell cycle arrest, most commonly in the G2/M phase.[1][4][7] This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. The mechanism is closely linked to the ROS-induced DNA damage.[1]

When DATS-induced ROS causes DNA damage, cells activate DNA damage sensing proteins such as Ataxia Telangiectasia and Rad3-related (ATR) and Checkpoint Kinase 1 (Chk1).[1] Activated Chk1 phosphorylates and inactivates the phosphatase Cdc25C. Inactivated Cdc25C is unable to dephosphorylate and activate the Cdk1/Cyclin B1 complex, which is the master regulator of entry into mitosis. Consequently, the cell cycle is halted at the G2/M checkpoint.[6] This sustained arrest often serves as a prelude to apoptosis.

DATS DATS ROS ROS Generation DATS->ROS DNA_Damage DNA Damage ROS->DNA_Damage ATR_Chk1 Activation of ATR/Chk1 DNA_Damage->ATR_Chk1 Cdc25C Inhibition of Cdc25C ATR_Chk1->Cdc25C Cdk1_CyclinB Cdk1/Cyclin B1 Remains Inactive Cdc25C->Cdk1_CyclinB | G2M_Arrest G2/M Phase Arrest Cdk1_CyclinB->G2M_Arrest

Fig. 3: Mechanism of DATS-induced G2/M cell cycle arrest.

Quantitative Data Summary

The potency of DATS varies across different cancer cell lines. The following tables summarize key quantitative findings from published studies.

Table 1: IC50 Values of Diallyl Sulfides in Cancer Cells

CompoundCell LineCancer TypeIC50 ValueCitation(s)
Diallyl Disulfide (DADS)HL-60Human Leukemia< 25 µM[16][17]
This compound (DATS)PC-3Human Prostate~40 µM (induces apoptosis)[14]
This compound (DATS)DU145Human Prostate~40 µM (induces apoptosis)[14]
This compound (DATS)MCF-7Human BreastDose-dependent inhibition[5]
This compound (DATS)MDA-MB-231Human BreastDose-dependent inhibition[5]

Note: Specific IC50 values for DATS are not consistently reported across all studies, but concentrations in the 20-50 µM range are commonly used to induce significant apoptosis and cell cycle arrest.

Table 2: Modulation of Key Proteins by DATS Treatment

ProteinFunctionEffect of DATSCancer Type ModelCitation(s)
Apoptosis-Related
Bcl-2Anti-apoptoticDecreased Expression / PhosphorylationProstate, Glioblastoma[2][9][14]
Bcl-xLAnti-apoptoticDecreased ExpressionProstate, Skin[2][10]
BaxPro-apoptoticIncreased ExpressionProstate, Glioblastoma[2][10]
BakPro-apoptoticIncreased ExpressionProstate[2]
BADPro-apoptoticMitochondrial TranslocationProstate[14]
Caspase-3Executioner CaspaseIncreased Activity / CleavageProstate, Breast, Leukemia[2][7][12][16]
Caspase-8Initiator CaspaseIncreased ActivityBreast[12]
Caspase-9Initiator CaspaseIncreased ActivityBreast[12]
Cell Cycle-Related
Cyclin B1G2/M ProgressionAccumulationProstate[1]
Cdc25CG2/M ProgressionDestruction / HyperphosphorylationProstate[6]
p53Tumor SuppressorIncreased Expression / Nuclear TranslocationPancreatic, Lung, Breast, Skin[1]
Signaling-Related
Akt (p-Akt)Pro-survivalDecreased Phosphorylation (Inactivation)Prostate[9][14]
JNK (p-JNK)Stress ResponseIncreased Phosphorylation (Activation)Breast, Prostate[1][9]
NF-κBPro-survivalInhibitionGastric[1]

Detailed Experimental Protocols

The following sections provide generalized protocols for key experiments used to elucidate the mechanism of action of DATS.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of DATS (e.g., 0, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Measurement of Intracellular ROS

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.[18]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate or on glass coverslips. After adherence, treat with DATS for the desired time period (e.g., 1-4 hours).

  • Probe Loading: Wash the cells with warm PBS. Add DCFH-DA solution (e.g., 10 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.[18] DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

  • Washing: Gently wash the cells twice with PBS to remove excess probe.

  • Detection:

    • Fluorescence Microscopy: Mount coverslips on slides and visualize using a fluorescence microscope with an excitation wavelength of ~488 nm and an emission wavelength of ~525 nm.

    • Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS. Analyze the fluorescence intensity of the cell suspension using a flow cytometer.[18]

  • Analysis: Quantify the mean fluorescence intensity and compare treated samples to the control.

start Seed Cells in 6-well Plate treat Treat with DATS (e.g., 40 µM, 2h) start->treat wash1 Wash with PBS treat->wash1 load Load with DCFH-DA (10 µM, 30 min) wash1->load wash2 Wash with PBS (2x) load->wash2 endpoint Method? wash2->endpoint microscopy Fluorescence Microscopy endpoint->microscopy Imaging flow Flow Cytometry Analysis endpoint->flow Quantification

Fig. 4: Experimental workflow for detecting DATS-induced ROS.
Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain DNA for cell cycle analysis.[19][20]

  • Cell Culture and Treatment: Culture cells to ~70% confluency and treat with DATS for 24-48 hours.

  • Harvesting: Harvest both adherent and floating cells (to include apoptotic cells). Centrifuge at low speed (e.g., 200 x g for 5-10 minutes).

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at 4°C (or overnight).[21]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a PI staining solution containing RNase A (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[21] RNase A is crucial to prevent staining of double-stranded RNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. Use software (e.g., ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[22]

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: Treat cells with DATS for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-p-Akt, anti-caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).

Caspase Activity Assay

This is a fluorometric assay to measure the activity of specific caspases (e.g., caspase-3, -8, -9).[12]

  • Cell Lysis: Treat cells with DATS to induce apoptosis. Harvest the cells and lyse them according to the kit manufacturer's instructions to release cytosolic proteins.

  • Reaction Setup: In a 96-well black plate, add cell lysate to a reaction buffer containing a specific fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. During this time, active caspases in the lysate will cleave the substrate, releasing a fluorescent group (e.g., AFC).

  • Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 400/505 nm for AFC).

  • Analysis: Quantify the caspase activity by comparing the fluorescence of treated samples to untreated controls. Results are often expressed as fold-change in activity.

Conclusion and Future Directions

This compound demonstrates significant anticancer potential through a well-defined, multi-pronged mechanism of action. Its ability to induce ROS serves as a central hub, triggering downstream pathways leading to robust cell cycle arrest and apoptosis in a manner that appears selective for cancer cells. The modulation of critical signaling nodes such as the Akt, JNK, and Bcl-2 family pathways underscores its efficacy. The data presented in this guide provide a strong rationale for its continued investigation. Future research should focus on in vivo studies to confirm these mechanisms in complex tumor microenvironments, explore potential synergistic effects with conventional chemotherapies, and develop novel delivery systems to enhance its bioavailability and clinical applicability.[1][23]

References

The Multifaceted Biological Activities of Diallyl Trisulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Diallyl trisulfide (DATS), a prominent organosulfur compound derived from garlic (Allium sativum), has garnered significant scientific attention for its diverse and potent biological activities.[1][2][3] Preclinical evidence robustly supports its role as a chemopreventive and therapeutic agent, with demonstrated anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3] This technical guide provides an in-depth overview of the core biological functions of DATS, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Core Biological Activities of this compound

DATS exerts its biological effects through a variety of mechanisms, primarily centered on the modulation of cellular signaling pathways related to cell death, proliferation, and stress response.

Anticancer Activity

The anticancer properties of DATS are the most extensively studied, with research demonstrating its efficacy against a wide range of cancer types.[1][2][3] The primary mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis and metastasis.[1][2]

Induction of Apoptosis: DATS triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] A key initiating event is the generation of reactive oxygen species (ROS) within cancer cells, which leads to mitochondrial dysfunction and the release of pro-apoptotic factors.[2][4]

Cell Cycle Arrest: DATS has been shown to arrest cancer cells at various phases of the cell cycle, with the G2/M phase arrest being the most frequently reported.[1][2] This disruption of the cell cycle prevents cancer cell proliferation.

Anti-inflammatory Activity

DATS exhibits potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Notably, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a central regulator of inflammatory gene expression.[5]

Antioxidant Properties

Paradoxically, while DATS can induce ROS to trigger apoptosis in cancer cells, it also possesses antioxidant properties that can protect normal cells from oxidative damage.[2][4] This dual role is concentration- and cell type-dependent. Its antioxidant effects are partly mediated through the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.

Antimicrobial Activity

DATS has demonstrated broad-spectrum antimicrobial activity against various food-borne pathogens.[6] The antimicrobial efficacy of diallyl sulfides is often correlated with the number of sulfur atoms, with DATS being a potent inhibitor of bacterial and fungal growth.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro studies on the biological activities of this compound.

Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)

Cancer Cell LineCell TypeIC50 (µM)Incubation Time (h)Assay Method
HCT-15Human Colon Cancer11.5Not SpecifiedNot Specified
DLD-1Human Colon Cancer13.3Not SpecifiedNot Specified
MDA-MB-231Human Breast Cancer6Not SpecifiedNot Specified
MCF-7Human Breast Cancer4Not SpecifiedNot Specified

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathways Modulated by this compound

The biological activities of DATS are underpinned by its ability to modulate a complex network of intracellular signaling pathways.

DATS_Anticancer_Signaling cluster_ros ROS Generation cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest cluster_nfkb Anti-inflammatory Pathway DATS This compound (DATS) ROS ↑ Reactive Oxygen Species (ROS) DATS->ROS G2M G2/M Phase Arrest DATS->G2M NFkB ↓ NF-κB Activation DATS->NFkB Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Inflammation ↓ Inflammation NFkB->Inflammation

DATS anticancer and anti-inflammatory signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activities of this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Treatment: Treat the cells with various concentrations of DATS and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.[10][11][12][13]

  • Cell Preparation: Culture cells on coverslips or in a 96-well plate and treat with DATS to induce apoptosis.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by permeabilization with 0.25% Triton X-100 in PBS.

  • TdT Reaction: Incubate the cells with the TdT reaction mixture, which contains TdT enzyme and dUTPs (often labeled with a fluorophore or biotin), for 60 minutes at 37°C in a humidified chamber.[12]

  • Detection: If using fluorescently labeled dUTPs, the signal can be directly visualized. If using biotin-labeled dUTPs, an additional step with fluorescently labeled streptavidin is required.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

TUNEL_Assay_Workflow A Cell Culture and DATS Treatment B Fixation and Permeabilization A->B C TdT Enzyme and Labeled dUTP Incubation B->C D Signal Detection (Fluorescence Microscopy) C->D E Quantification of Apoptotic Cells D->E

Experimental workflow for the TUNEL assay.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with DNA staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15][16][17][18]

  • Cell Harvesting and Fixation: Harvest the DATS-treated and control cells, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store the cells at -20°C for at least 2 hours.[14]

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.[14]

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.

Protein Expression Analysis (Western Blotting)

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[19][20][21][22][23]

  • Protein Extraction: Lyse DATS-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Reactive Oxygen Species (ROS) Measurement

Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[24][25]

  • Cell Loading: Incubate the cells with DCFH-DA solution (e.g., 20 µM) for 30 minutes at 37°C in the dark.[25]

  • DATS Treatment: Treat the cells with DATS for the desired time.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.[24] The fluorescence intensity is proportional to the amount of intracellular ROS.

Conclusion

This compound is a promising natural compound with a broad spectrum of biological activities relevant to the prevention and treatment of various diseases, most notably cancer. Its ability to modulate multiple signaling pathways highlights its potential as a multi-targeted therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the mechanisms of action of DATS and to support its development as a novel therapeutic agent. Researchers are encouraged to utilize these methodologies to build upon the existing knowledge and to explore the full therapeutic potential of this fascinating organosulfur compound.

References

Diallyl Trisulfide: A Comprehensive Technical Guide to a Potent Hydrogen Sulfide Donor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl trisulfide (DATS) is a prominent organosulfur compound naturally found in garlic (Allium sativum). It is recognized for its potent biological activities, which are largely attributed to its role as a stable and prolonged donor of hydrogen sulfide (H₂S), a critical gaseous signaling molecule.[1][2] This technical guide provides an in-depth exploration of DATS, covering its mechanism of H₂S release, its therapeutic applications in cardiovascular disease and cancer, detailed experimental protocols for its study, and a summary of relevant quantitative data.

Chemical Properties and Mechanism of H₂S Release

DATS (Chemical Formula: C₆H₁₀S₃) is a lipid-soluble, pale yellow oily liquid with a characteristic garlic odor.[3] Its structure features two allyl groups linked by a trisulfide bridge. This unique chemical structure is key to its function as an H₂S donor.

The release of H₂S from DATS is not spontaneous but is primarily mediated by a thiol-dependent mechanism, with glutathione (GSH), a ubiquitous intracellular antioxidant, playing a central role.[4][5] The process involves a thiol-disulfide exchange reaction. A thiol, such as GSH, performs a nucleophilic attack on one of the peripheral sulfur atoms of the DATS molecule. This reaction leads to the formation of an allyl perthiol (ASS-) intermediate. Subsequent reduction of this perthiol by another thiol molecule results in the liberation of H₂S.[4][5] This reaction allows for a slow and sustained release of H₂S, making DATS a valuable tool for studying the effects of this gasotransmitter.[1][2]

cluster_products DATS This compound (DATS) (C₆H₁₀S₃) Intermediate Allyl Perthiol (ASS⁻) + S-allyl glutathione disulfide DATS->Intermediate + GSH1 Glutathione (GSH) GSH1->Intermediate Thiol-Disulfide Exchange H2S Hydrogen Sulfide (H₂S)↑ Intermediate->H2S + GSH2 Glutathione (GSH) GSH2->H2S Reduction Products Allyl Mercaptan + Oxidized Glutathione (GSSG)

Caption: Mechanism of H₂S release from DATS via reaction with glutathione (GSH).

Therapeutic Applications of DATS-Derived H₂S

The ability of DATS to reliably deliver H₂S underlies its diverse therapeutic potentials, particularly in cardioprotection and oncology.

Cardioprotective Effects

DATS has demonstrated significant protective effects against myocardial ischemia-reperfusion (I/R) injury.[2][6] This injury occurs when blood flow is restored to heart tissue after a period of ischemia, paradoxically causing further damage through inflammation and oxidative stress.[1]

The H₂S released from DATS confers cardioprotection through multiple mechanisms:

  • Antioxidant and Anti-inflammatory Actions: H₂S mitigates oxidative stress and reduces the inflammatory response associated with reperfusion.[1]

  • Preservation of Mitochondrial Function: DATS helps maintain mitochondrial function and coupling, which is often compromised during I/R injury.[2][7] It can inhibit mitochondrial respiration in a controlled manner, which is thought to be protective during ischemia.[8]

  • Activation of Pro-Survival Signaling: H₂S activates the PI3K/Akt signaling pathway, which in turn phosphorylates and activates endothelial nitric oxide synthase (eNOS).[1] Activated eNOS increases the production and bioavailability of nitric oxide (NO), another crucial cardioprotective molecule that promotes vasodilation.[1][2]

DATS DATS H2S H₂S DATS->H2S PI3K PI3K/Akt Pathway H2S->PI3K Mito Mitochondrial Function Preservation H2S->Mito OxStress ↓ Oxidative Stress ↓ Inflammation H2S->OxStress eNOS eNOS Activation (Phosphorylation) PI3K->eNOS NO Nitric Oxide (NO)↑ eNOS->NO Protection Cardioprotection (↓ Infarct Size) NO->Protection Mito->Protection OxStress->Protection DATS DATS H2S_ROS ↑ H₂S / ROS in Cancer Cells DATS->H2S_ROS G2M G2/M Phase Cell Cycle Arrest H2S_ROS->G2M Apoptosis Apoptosis Induction (↑ Caspase-3) H2S_ROS->Apoptosis Metastasis ↓ Invasion & Migration (↓ MMPs) H2S_ROS->Metastasis Inhibition Inhibition of Cancer Growth G2M->Inhibition Apoptosis->Inhibition Metastasis->Inhibition Start Anesthetize Mouse (e.g., C57BL6/J) Surgery Surgical Procedure: Occlude Left Coronary Artery (LCA) Start->Surgery Ischemia Ischemia (e.g., 45 min) Surgery->Ischemia Treatment Administer DATS (e.g., 200 µg/kg) or Vehicle Ischemia->Treatment Reperfusion Reperfusion (Remove Occlusion) (e.g., 24 hr) Treatment->Reperfusion Analysis Analysis: - Infarct Size (TTC Staining) - Troponin-I Levels - Cardiac Function (Echo) Reperfusion->Analysis End Data Interpretation Analysis->End

References

Diallyl Trisulfide (DATS): A Technical Guide to its Natural Sources, Isolation, and Biological Interactions in Allium Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl trisulfide (DATS) is a prominent organosulfur compound derived from plants of the Allium genus, most notably garlic (Allium sativum). It is recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the natural sources of DATS, detailed methodologies for its isolation and purification, and an exploration of its interactions with key cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Biosynthesis of this compound

This compound is not naturally present in intact Allium vegetables. Instead, it is a secondary metabolite formed from the enzymatic breakdown of precursor compounds when the plant tissue is disrupted (e.g., by crushing or cutting).

The biosynthesis of DATS begins with the stable precursor, alliin (S-allyl-L-cysteine sulfoxide). When the garlic clove is damaged, the enzyme alliinase , which is sequestered in different cellular compartments, comes into contact with alliin. Alliinase rapidly converts alliin into allicin (diallyl thiosulfinate). Allicin is a highly reactive and unstable compound that quickly decomposes into a variety of other organosulfur compounds, including diallyl sulfide (DAS), diallyl disulfide (DADS), and this compound (DATS).[1]

Quantitative Analysis of this compound in Allium Species

The concentration of DATS can vary significantly depending on the Allium species, cultivar, growing conditions, and the extraction method employed. Garlic (Allium sativum) is the most potent source of DATS.

Allium SpeciesPreparation MethodThis compound ContentReference
Allium sativum (Garlic)Steam Distilled Essential Oil39.79%[2]
Allium sativum (Garlic)Solvent Extraction (Ligarine)13.31%[3]
Allium sativum (Single Clove Garlic)Gas Chromatography Analysis0.0093%[4]
Allium sativum (Clove Garlic)Gas Chromatography Analysis0.0087%[4]
Allium hookeri (Hooker's Onion)Low-Temperature Dried10.46 mg/100g[5]
Allium hookeri (Hooker's Onion)Hot-Air DriedSignificantly Decreased[5]

Isolation and Purification of this compound

Several methods can be employed for the extraction and purification of DATS from Allium species. The choice of method depends on the desired purity, yield, and scale of the operation.

Extraction Methods

3.1.1. Steam Distillation

Steam distillation is a common method for extracting essential oils from plant materials, including garlic.[6] This technique is suitable for obtaining a mixture of volatile organosulfur compounds, from which DATS can be further purified.

Experimental Protocol: Steam Distillation

  • Material Preparation: Fresh garlic bulbs are peeled and crushed to activate the alliinase enzyme and initiate the formation of allicin and its subsequent degradation products.

  • Apparatus Setup: A Clevenger-type apparatus is typically used for hydrodistillation.[7]

  • Distillation: The crushed garlic is placed in a round-bottom flask with distilled water. The mixture is heated to boiling, and the steam, carrying the volatile organosulfur compounds, is passed through a condenser.

  • Collection: The condensed liquid, containing both water and the essential oil, is collected in a separating funnel. The oil, being less dense, will form a layer on top of the water.

  • Separation: The aqueous layer is drained, and the essential oil rich in diallyl sulfides is collected.

  • Drying: The collected oil is dried over anhydrous sodium sulfate to remove any residual water.

3.1.2. Solvent Extraction

Solvent extraction is another effective method for isolating DATS. The choice of solvent is critical and can influence the extraction efficiency and the profile of extracted compounds.

Experimental Protocol: Solvent Extraction

  • Material Preparation: Fresh garlic is crushed and homogenized.

  • Extraction: The homogenized garlic is macerated in an appropriate organic solvent (e.g., ligarine, hexane, or methanol) for a specified period with continuous agitation.[3][8]

  • Filtration: The mixture is filtered to separate the solid plant material from the liquid extract.

  • Solvent Evaporation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude garlic oil.

3.1.3. Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction using carbon dioxide (SC-CO2) is a green and efficient technology for extracting bioactive compounds. It offers the advantage of avoiding the use of organic solvents and operating at relatively low temperatures, which minimizes the degradation of thermolabile compounds.[9]

Experimental Protocol: Supercritical Fluid Extraction

  • Material Preparation: Garlic cloves are typically freeze-dried and ground to a fine powder.

  • Extraction: The powdered garlic is packed into an extraction vessel. Supercritical CO2 is then passed through the vessel at a controlled temperature and pressure (e.g., 40°C and 200 kg/cm ²).[9]

  • Separation: The extract-laden supercritical fluid is passed through a separator where the pressure is reduced, causing the CO2 to return to its gaseous state and the extracted oil to precipitate.

  • Collection: The collected garlic oil is then ready for further purification.

Purification Methods

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the purification of DATS from crude extracts. Reversed-phase HPLC is commonly used for this purpose.

Experimental Protocol: Semi-Preparative HPLC

  • Sample Preparation: The crude garlic oil is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.22 µm syringe filter.[10]

  • Chromatographic Conditions:

    • Column: A semi-preparative C18 column is typically used.[10]

    • Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v) is a common mobile phase.[11]

    • Flow Rate: A flow rate of 280-300 ml/min has been reported for industrial-scale separation.[11] For laboratory scale, the flow rate would be significantly lower.

    • Detection: The eluent is monitored using a UV detector, typically at a wavelength of 220 nm.[10]

  • Fraction Collection: The fraction corresponding to the DATS peak is collected.

  • Solvent Removal: The solvent is removed from the collected fraction under vacuum to obtain pure DATS.

Analytical Quantification

Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the most common and reliable method for the quantification of DATS.

Experimental Protocol: Gas Chromatography (GC-FID)

  • Sample Preparation: A calibration curve is prepared using DATS standards of known concentrations (e.g., 0.5-20 µg/mL in acetone).[4] The garlic oil sample is diluted in the same solvent.

  • GC Conditions:

    • Column: An HP-1 column or similar non-polar capillary column is suitable.[4]

    • Carrier Gas: Helium or nitrogen is used as the carrier gas.

    • Injector and Detector Temperature: Typically set to 200°C.[4]

    • Oven Temperature Program: An initial temperature of 140°C, held for a few minutes, followed by a ramp of 1°C/min to 180°C is a reported program.[4]

  • Injection: A small volume (e.g., 1.0 µL) of the sample and standards is injected into the GC.[4]

  • Quantification: The concentration of DATS in the sample is determined by comparing the peak area with the calibration curve.

Signaling Pathways Modulated by this compound

DATS exerts its biological effects by modulating several key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. DATS has been shown to inhibit the NF-κB signaling pathway.[1] It can suppress the phosphorylation and degradation of IκBα, the inhibitor of NF-κB.[12] This leads to the retention of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. DATS can activate the MAPK pathway, including ERK, JNK, and p38, leading to the induction of apoptosis in cancer cells.[13]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis. DATS has been shown to activate the PI3K/Akt pathway in certain contexts, such as protecting cardiac cells from doxorubicin-induced apoptosis.[14][15] However, in some cancer cells, DATS can inactivate Akt, leading to apoptosis.[16] This suggests that the effect of DATS on the PI3K/Akt pathway may be cell-type dependent.

Conclusion

This compound is a promising bioactive compound from Allium species with significant therapeutic potential. This guide has provided a detailed overview of its natural sources, efficient methods for its isolation and purification, and its interactions with key cellular signaling pathways. The presented experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field, facilitating further investigation into the pharmacological applications of DATS. A thorough understanding of its chemistry and biology is essential for the development of novel therapeutics derived from this potent natural product.

References

Diallyl Trisulfide (DATS): Molecular Targets and Mechanisms in Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the molecular mechanisms underlying the anti-cancer effects of Diallyl Trisulfide (DATS), a key organosulfur compound derived from garlic, with a specific focus on its activity in prostate cancer. It consolidates findings from preclinical studies, detailing its impact on critical signaling pathways, summarizing quantitative data, and outlining common experimental protocols.

Core Molecular Mechanisms of DATS in Prostate Cancer

DATS exerts its anti-neoplastic effects on prostate cancer through a multi-targeted approach, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting pro-survival signaling pathways.

Induction of Apoptosis

DATS triggers programmed cell death in prostate cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway : DATS treatment modulates the balance of the Bcl-2 family of proteins. It has been shown to induce the expression of pro-apoptotic proteins Bax and Bak while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1][2] This shift increases mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.[1][3] In PC-3 xenografts, DATS administration was correlated with a significant induction of Bax and Bak.[4]

  • Extrinsic Pathway : DATS sensitizes prostate cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-induced apoptosis.[1][2] It upregulates the expression of death receptors DR4 and DR5 on the cell surface.[2] The engagement of these receptors leads to the activation of the initiator caspase-8, which in turn activates caspase-3, converging with the intrinsic pathway to execute apoptosis.[1][2]

  • Inhibition of Apoptosis Proteins (IAPs) : A critical mechanism for DATS-induced apoptosis is the suppression of the X-linked inhibitor of apoptosis protein (XIAP).[5][6] DATS treatment decreases XIAP protein levels in both cultured prostate cancer cells and in the dorsolateral prostates of TRAMP (Transgenic Adenocarcinoma of Mouse Prostate) mice.[5][6] Ectopic expression of XIAP has been shown to confer partial but significant protection against DATS-induced apoptosis, highlighting XIAP as a key molecular target.[5][6][7]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_iap IAP Regulation DATS_ext DATS DR4_DR5 Death Receptors (DR4, DR5) DATS_ext->DR4_DR5 Upregulates TRAIL TRAIL TRAIL->DR4_DR5 Casp8 Caspase-8 DR4_DR5->Casp8 Activation Casp3 Caspase-3 (Executioner) Casp8->Casp3 DATS_int DATS Bcl2_fam Bcl-2 Family DATS_int->Bcl2_fam Modulates (↑Bax/Bak, ↓Bcl-2) Mito Mitochondria Bcl2_fam->Mito CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activation Casp9->Casp3 DATS_iap DATS XIAP XIAP DATS_iap->XIAP Downregulates XIAP->Casp3 Inhibits Apoptosis Apoptosis Casp3->Apoptosis

Caption: DATS-induced apoptotic signaling pathways in prostate cancer.
Cell Cycle Arrest at G2/M Phase

DATS effectively halts the proliferation of prostate cancer cells by inducing cell cycle arrest, most prominently at the G2/M transition.[8][9][10] This arrest is primarily mediated by the generation of reactive oxygen species (ROS).[9][11]

The key molecular events include:

  • ROS Generation : DATS treatment leads to an increase in intracellular ROS.[9][11]

  • Inactivation of Cdc25C : The elevated ROS levels cause the destruction and hyperphosphorylation (at Ser216) of the cell division cycle 25C (Cdc25C) phosphatase, a critical regulator of entry into mitosis.[9][10][11]

  • Inhibition of Cdk1/Cyclin B1 : The inactivation of Cdc25C prevents it from dephosphorylating and activating the cyclin-dependent kinase 1 (Cdk1). This results in an accumulation of the inactive, Tyr15-phosphorylated form of Cdk1 and the inhibition of the Cdk1/Cyclin B1 kinase complex, which is essential for mitotic entry.[9][12]

  • Prometaphase Arrest : In addition to G2 arrest, DATS can cause a prometaphase arrest characterized by the accumulation of cyclin B1 and securin proteins.[8][13]

Interestingly, normal prostate epithelial cells (PrEC) are significantly more resistant to DATS-induced G2/M arrest compared to prostate cancer cells, suggesting a degree of cancer cell selectivity.[9][10]

G DATS DATS ROS Reactive Oxygen Species (ROS) DATS->ROS Cdc25C_inactive Cdc25C (Inactive) (p-Ser216 / Degraded) ROS->Cdc25C_inactive Promotes Cdc25C_active Cdc25C (Active) Cdk1_active Cdk1/Cyclin B1 (Active) Cdc25C_active->Cdk1_active Activates Cdc25C_inactive->Cdk1_active Fails to Activate Cdk1_inactive Cdk1/Cyclin B1 (Inactive / p-Tyr15) Arrest G2/M Arrest Cdk1_inactive->Arrest M_Phase M Phase (Mitosis) Cdk1_active->M_Phase G2_Phase G2 Phase G2_Phase->M_Phase Normal Progression

Caption: Mechanism of DATS-induced G2/M cell cycle arrest.
Inhibition of Pro-Survival Signaling Pathways

DATS actively suppresses key signaling cascades that are often hyperactivated in prostate cancer to promote cell survival and proliferation.

  • PI3K/Akt Pathway : DATS is a potent inhibitor of the PI3K/Akt signaling axis.[14][15] Treatment of PC-3 and DU145 cells with 40 µM DATS leads to a rapid decrease in the phosphorylation of Akt at key residues (Ser473 and Thr308), thereby inhibiting its kinase activity.[14][15][16] This inactivation is associated with the downregulation of the insulin-like growth factor receptor 1 (IGF-R1).[14][15] A downstream consequence of Akt inactivation is the dephosphorylation of the pro-apoptotic protein BAD, which promotes its translocation to the mitochondria to induce cell death.[14][15] Ectopic expression of a constitutively active form of Akt provides significant protection against DATS-induced apoptosis.[14]

  • Androgen Receptor (AR) Signaling : In androgen-sensitive prostate cancer cells (LNCaP, C4-2), DATS effectively suppresses AR signaling.[1][17][18] It decreases the protein and mRNA levels of the AR and inhibits its transcriptional activity.[1][17][18] This leads to a reduction in the expression of AR target genes, such as prostate-specific antigen (PSA), with both intracellular and secreted PSA levels being suppressed.[1][17] Furthermore, DATS inhibits the nuclear translocation of the AR induced by the synthetic androgen R1881.[1][17]

  • STAT3 Pathway : DATS inhibits both constitutive and IL-6-induced phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at Tyr705 in DU145 and LNCaP cells.[19] This inhibition is correlated with a decrease in the phosphorylation of the upstream kinase JAK2.[19]

Quantitative Data Summary

The anti-cancer effects of DATS have been quantified in numerous in vitro and in vivo studies.

Table 1: In Vitro Efficacy of DATS on Prostate Cancer Cell Lines
Cell LineConcentrationTimeEffectReference
PC-3, DU14540 µM4 hoursDecreased p-Akt (Ser473, Thr308); Decreased p-BAD (Ser155, Ser136)[14][15]
PC-3, LNCaP20-40 µM8 hoursDecreased XIAP protein levels[5]
PC-3, DU145Not specified-G2/M phase cell cycle arrest[9]
LNCaP, C4-2Concentration-dependent-Decreased AR protein and mRNA; Decreased PSA levels[17][18]
DU145, LNCaP20-40 µM6-24 hoursDecreased constitutive and IL-6-induced p-STAT3 (Tyr705)[19]
Table 2: In Vivo Efficacy of DATS in Prostate Cancer Models
ModelDATS DosageDurationKey OutcomesReference
PC-3 Xenograft (Athymic Mice)6 µmol, oral gavage, 3x/week20 days~3-fold lower average tumor volume vs. control; Increased apoptotic bodies; Induction of Bax and Bak[4][20]
TRAMP Mice1-2 mg/day, oral gavage, 3x/week13 weeks34-41% lower incidence of poorly-differentiated carcinoma; 64-76% reduction in area of poorly-differentiated carcinoma; Decreased lung metastasis multiplicity[7][8][13]
TRAMP Mice2 mg/day13 weeks~46% lower PCNA expression in dorsolateral prostate vs. control; Increased cyclin B1 and securin proteins[8][13]
TRAMP MiceNot specified-Significant downregulation of XIAP protein in dorsolateral prostate[5][6]

Experimental Protocols

The following sections describe generalized methodologies for key experiments cited in the study of DATS's effects on prostate cancer.

Cell Culture and DATS Treatment
  • Cell Lines : Human prostate cancer cell lines PC-3 (androgen-independent), DU145 (androgen-independent), and LNCaP (androgen-dependent) are commonly used.

  • Culture Conditions : Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO₂.

  • DATS Preparation : DATS (purity >98%) is dissolved in DMSO to create a stock solution (e.g., 20-40 mM). The stock is stored at -20°C.

  • Treatment : On the day of the experiment, the DATS stock solution is diluted in the complete culture medium to the desired final concentrations (e.g., 10, 20, 40 µM). The final DMSO concentration in the medium should be kept low (<0.1%) to avoid solvent-induced effects. Control cells are treated with an equivalent amount of DMSO vehicle.

Western Blot Analysis
  • Cell Lysis : After DATS treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification : The total protein concentration in the lysates is determined using a BCA or Bradford protein assay.

  • SDS-PAGE : Equal amounts of protein (e.g., 20-50 µg) per sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and separated by size on a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE).

  • Protein Transfer : Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking : The membrane is blocked for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

  • Antibody Incubation : The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-Akt, anti-p-Akt, anti-Bax, anti-XIAP, anti-AR) overnight at 4°C, followed by washing in TBST.

  • Detection : The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is often used as a loading control.

Cell Cycle Analysis by Flow Cytometry
  • Cell Collection : Following DATS treatment for a specified duration (e.g., 24 hours), both floating and adherent cells are collected.

  • Fixation : Cells are washed with PBS and fixed in ice-cold 70% ethanol while vortexing gently. The fixed cells are stored at -20°C for at least 2 hours.

  • Staining : The fixed cells are washed to remove ethanol and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.

  • Analysis : The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using cell cycle analysis software.

G cluster_invitro In Vitro Experiments cluster_analysis Downstream Analysis cluster_invivo In Vivo Experiments start Prostate Cancer Cell Culture (PC-3, DU145, LNCaP) treat DATS Treatment (Vehicle Control vs. 10, 20, 40 µM DATS) start->treat harvest Cell Harvesting treat->harvest wb Western Blot (Protein Expression & Phosphorylation) harvest->wb Cell Lysis flow Flow Cytometry (Cell Cycle Distribution) harvest->flow Fixation & Staining apop Apoptosis Assay (TUNEL / Annexin V) harvest->apop Staining animal Animal Models (Xenograft or TRAMP Mice) gavage Oral Gavage (Vehicle Control vs. DATS) animal->gavage tumor Tumor Measurement & Tissue Collection gavage->tumor ihc Immunohistochemistry (PCNA, XIAP, CD31) tumor->ihc

Caption: General experimental workflow for studying DATS in prostate cancer.
In Vivo Xenograft and TRAMP Mouse Models

  • PC-3 Xenograft Model :

    • Cell Implantation : Male athymic nude mice (4-6 weeks old) are subcutaneously implanted with a suspension of PC-3 cells (e.g., 1-2 x 10⁶ cells) in a mixture of medium and Matrigel.

    • Treatment Initiation : When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into control and treatment groups.

    • DATS Administration : DATS is administered by oral gavage (e.g., 1-6 µmol/mouse) three times a week. The control group receives the vehicle (e.g., corn oil).

    • Monitoring : Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length x width²)/2.

    • Endpoint Analysis : At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for analyses like Western blotting or immunohistochemistry (IHC) for markers of apoptosis (TUNEL) and proliferation (PCNA, Ki-67).[4][8][13]

  • TRAMP Model :

    • Model : TRAMP mice spontaneously develop prostate tumors that progress to metastatic disease, mimicking human prostate cancer progression.[8]

    • Treatment : DATS administration (e.g., 1-2 mg/day, 3x/week) is typically started at an early age (e.g., 8 weeks) and continued for a defined period (e.g., 13 weeks).[8][13]

References

Unlocking Cardioprotection: A Technical Guide to the Mechanisms of Diallyl Trisulfide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination for Researchers and Drug Development Professionals

Diallyl trisulfide (DATS), a potent organosulfur compound derived from garlic, has emerged as a promising therapeutic agent in cardiovascular medicine.[1][2][3] Its significant cardioprotective effects, demonstrated in a variety of preclinical models, are attributed to its multifaceted mechanisms of action, primarily centered on its potent anti-apoptotic, anti-inflammatory, and antioxidant properties.[1][2][3] This technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and key signaling pathways involved in the cardioprotective effects of DATS.

Core Cardioprotective Mechanisms

DATS exerts its beneficial effects on the cardiovascular system through several key mechanisms:

  • Hydrogen Sulfide (H₂S) Donation: DATS serves as a stable donor of hydrogen sulfide (H₂S), a known cardioprotective gasotransmitter.[4][5] H₂S plays a crucial role in mitigating myocardial ischemia-reperfusion (I/R) injury through its antioxidant, anti-apoptotic, and anti-inflammatory actions.[4][5]

  • Antioxidant Activity: DATS is a powerful antioxidant that effectively reduces reactive oxygen species (ROS) production, a key contributor to cardiomyocyte damage in various cardiac pathologies.[1][6] This antioxidant capacity is largely mediated through the activation of key signaling pathways.

  • Anti-apoptotic Effects: DATS has been shown to inhibit apoptosis in cardiomyocytes, a critical process in the progression of heart failure and I/R injury.[1][7] This is achieved by modulating the expression of pro- and anti-apoptotic proteins.

  • Anti-inflammatory Properties: The compound exhibits significant anti-inflammatory potential, which is crucial in the context of cardiac injury where inflammation plays a significant role.[1][2]

Key Signaling Pathways Modulated by this compound

The cardioprotective effects of DATS are orchestrated through its influence on several critical intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation. DATS has been shown to activate this pathway, leading to the downstream phosphorylation of several target proteins that promote cardiomyocyte survival and inhibit apoptosis.[3][8][9] This activation is crucial for protecting the heart from various insults, including doxorubicin-induced cardiotoxicity and hyperglycemia-induced apoptosis.[3][6]

PI3K_Akt_Pathway DATS This compound PI3K PI3K DATS->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Cell_Survival Cell Survival Akt->Cell_Survival

PI3K/Akt Signaling Pathway Activation by DATS.
Nrf2 Antioxidant Response Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. DATS treatment significantly increases the stability and nuclear translocation of Nrf2.[6] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, such as heme oxygenase-1 (HO-1), leading to their upregulation and enhanced cellular defense against oxidative stress.[6] The activation of Nrf2 by DATS is, in part, mediated by the PI3K/Akt pathway.[6]

Nrf2_Pathway DATS This compound PI3K_Akt PI3K/Akt Pathway DATS->PI3K_Akt Nrf2_cyto Nrf2 (cytosol) DATS->Nrf2_cyto stabilizes PI3K_Akt->Nrf2_cyto promotes dissociation Keap1 Keap1 Nrf2_cyto->Keap1 inhibition Nrf2_nucleus Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucleus translocation ARE ARE Nrf2_nucleus->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes upregulation Oxidative_Stress Oxidative Stress Antioxidant_Genes->Oxidative_Stress AMPK_Pathway DATS This compound AMPK AMPK DATS->AMPK Akt_GSK3b_HIF1a Akt/GSK-3β/HIF-1α AMPK->Akt_GSK3b_HIF1a Cardioprotection Cardioprotection Akt_GSK3b_HIF1a->Cardioprotection SIRT1_Pathway DATS This compound SIRT1 SIRT1 DATS->SIRT1 ER_Stress ER Stress SIRT1->ER_Stress Nrf2_HO1 Nrf2/HO-1 Pathway SIRT1->Nrf2_HO1 Apoptosis Apoptosis ER_Stress->Apoptosis Nrf2_HO1->Apoptosis

References

Diallyl Trisulfide: A Potent Antifungal Agent Against Wood-Rotting Fungi

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Diallyl trisulfide (DATS), a major organosulfur compound derived from garlic (Allium sativum), has demonstrated significant antifungal properties. This technical guide provides a comprehensive overview of the antifungal activity of DATS specifically against wood-rotting fungi, a major cause of biodeterioration in timber and wood products. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the proposed signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel antifungal agents and wood preservatives.

Antifungal Activity of this compound

DATS has been shown to be a potent inhibitor of various wood-rotting fungi. Its efficacy has been quantified through the determination of the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%.

Quantitative Data Summary

The antifungal activity of DATS against two common wood-rotting fungi, Trametes hirsuta (a white-rot fungus) and Laetiporus sulphureus (a brown-rot fungus), has been documented. The following table summarizes the IC50 values of DATS compared to other related compounds.[1]

CompoundTrametes hirsuta IC50 (µg/mL)Laetiporus sulphureus IC50 (µg/mL)
This compound (DATS) 56.1 31.6
Diallyl Disulfide (DADS)116.273.2
Garlic Essential Oil137.344.6

Data sourced from Xie et al., 2021.[1]

These data clearly indicate that DATS is the most effective antifungal component among the tested substances against both types of wood-rotting fungi.[1]

Mechanism of Action

The primary antifungal mechanism of DATS against wood-rotting fungi is believed to be the disruption of cell membrane integrity and the induction of oxidative stress.[1] This multifaceted attack compromises essential cellular functions, ultimately leading to fungal cell death.

Disruption of Cell Membrane Permeability

DATS is thought to interfere with the fungal cell membrane, leading to increased permeability.[1] This disruption results in the leakage of essential intracellular components, such as potassium ions, and a breakdown of the electrochemical gradients necessary for cellular processes. The lipophilic nature of DATS likely facilitates its interaction with the lipid bilayer of the fungal cell membrane.

Induction of Oxidative Stress

A key aspect of DATS's antifungal activity is its ability to induce the production of reactive oxygen species (ROS) within the fungal cell. Organosulfur compounds from garlic are known to interact with thiol-containing enzymes and proteins, which can disrupt the cellular redox balance and lead to oxidative stress.[2][3] This increase in ROS can damage vital cellular components, including proteins, lipids, and nucleic acids.

Proposed Signaling Pathway for DATS-Induced Oxidative Stress in Fungi

While the precise signaling cascade initiated by DATS in wood-rotting fungi is yet to be fully elucidated, a proposed pathway can be constructed based on known fungal oxidative stress responses. DATS likely triggers an increase in intracellular ROS, which in turn activates stress-sensing pathways. In many fungi, the Yap1 and HOG (High Osmolarity Glycerol) pathways are central to the oxidative stress response.[4][5][6]

// Nodes DATS [label="this compound (DATS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellMembrane [label="Fungal Cell Membrane", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ThiolEnzymes [label="Thiol-containing\nEnzymes", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; HOG_Pathway [label="HOG Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Yap1_Pathway [label="Yap1 Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; StressResponse [label="Oxidative Stress\nResponse Genes", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellDeath [label="Fungal Cell Death", shape=doubleoctagon, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges DATS -> CellMembrane [label="Interacts with"]; CellMembrane -> ROS; DATS -> ThiolEnzymes [label="Inhibits"]; ThiolEnzymes -> ROS [style=dashed, label="Leads to"]; ROS -> HOG_Pathway [label="Activates"]; ROS -> Yap1_Pathway [label="Activates"]; HOG_Pathway -> StressResponse [label="Induces"]; Yap1_Pathway -> StressResponse [label="Induces"]; ROS -> Apoptosis [label="Induces"]; StressResponse -> CellDeath [style=dashed, label="Contributes to"]; Apoptosis -> CellDeath; } END_DOT Proposed signaling pathway of DATS in wood-rotting fungi.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antifungal properties of DATS against wood-rotting fungi.

Fungal Strains and Culture Conditions
  • Fungal Strains: Trametes hirsuta and Laetiporus sulphureus are obtained from a reputable culture collection.

  • Culture Medium: Potato Dextrose Agar (PDA) is used for routine culture and maintenance of the fungal strains. Cultures are incubated at 25 ± 2 °C.

Antifungal Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of DATS.

  • Preparation of DATS Solutions: A stock solution of DATS is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Serial two-fold dilutions are then made in Sabouraud Dextrose Broth (SDB) in a 96-well microtiter plate.

  • Inoculum Preparation: Fungal spores or mycelial fragments are harvested from fresh PDA cultures and suspended in sterile saline. The suspension is adjusted to a concentration of approximately 1-5 x 10^5 CFU/mL.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plates are incubated at 25 ± 2 °C for 48-72 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of DATS that causes complete inhibition of visible fungal growth.

Mycelial Growth Inhibition Assay

This assay provides a direct measure of the effect of DATS on fungal growth.

  • Preparation of PDA Plates with DATS: DATS is incorporated into molten PDA at various concentrations. The amended PDA is then poured into Petri dishes.

  • Inoculation: A small agar plug (e.g., 5 mm diameter) from the margin of an actively growing fungal culture is placed at the center of each DATS-amended and control PDA plate.

  • Incubation: The plates are incubated at 25 ± 2 °C.

  • Measurement: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculation: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the DATS-treated plate.

Cell Membrane Permeability Assay: Potassium Ion Leakage

This assay assesses the damage to the fungal cell membrane by measuring the leakage of intracellular potassium ions.

  • Preparation of Fungal Mycelia: The fungus is grown in SDB. The mycelia are harvested by filtration, washed with sterile deionized water, and resuspended in a buffer solution.

  • Treatment with DATS: The mycelial suspension is treated with different concentrations of DATS.

  • Sample Collection: Aliquots of the suspension are collected at different time intervals and centrifuged to separate the mycelia from the supernatant.

  • Potassium Ion Measurement: The concentration of potassium ions in the supernatant is measured using an atomic absorption spectrophotometer or a potassium-selective electrode. An increase in the extracellular potassium concentration indicates membrane damage.

Ergosterol Quantification for Fungal Biomass and Membrane Integrity

Ergosterol is a key component of fungal cell membranes. Its quantification can be used as an indicator of fungal biomass and membrane integrity.

  • Extraction of Ergosterol: Fungal mycelia, grown with and without DATS, are harvested and lyophilized. The dried mycelia are saponified with alcoholic potassium hydroxide.

  • Lipid Extraction: The non-saponifiable lipids, including ergosterol, are extracted with an organic solvent such as n-hexane.

  • Quantification: The extracted ergosterol is quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector. A decrease in the ergosterol content in DATS-treated fungi suggests an interference with its synthesis or membrane integrity.

Experimental Workflow

The following diagram illustrates a logical workflow for the investigation of the antifungal properties of DATS.

// Nodes Start [label="Start: Hypothesis\nDATS has antifungal activity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Culture [label="1. Fungal Culture\n(T. hirsuta, L. sulphureus)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MIC [label="2. MIC Determination\n(Broth Microdilution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GrowthInhibition [label="3. Mycelial Growth\nInhibition Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mechanism [label="4. Mechanism of Action Studies", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; MembraneDamage [label="4a. Cell Membrane Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; KLeakage [label="Potassium Ion\nLeakage Assay", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Ergosterol [label="Ergosterol\nQuantification", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; ROS_Study [label="4b. Oxidative Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS_Measurement [label="ROS Measurement\n(e.g., DCFH-DA assay)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; DataAnalysis [label="5. Data Analysis\n& Interpretation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion:\nEfficacy and Mechanism of DATS", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Culture; Culture -> MIC; Culture -> GrowthInhibition; MIC -> Mechanism; GrowthInhibition -> Mechanism; Mechanism -> MembraneDamage; Mechanism -> ROS_Study; MembraneDamage -> KLeakage; MembraneDamage -> Ergosterol; ROS_Study -> ROS_Measurement; KLeakage -> DataAnalysis; Ergosterol -> DataAnalysis; ROS_Measurement -> DataAnalysis; DataAnalysis -> Conclusion; } END_DOT A logical workflow for investigating DATS's antifungal properties.

Conclusion

This compound exhibits potent antifungal activity against wood-rotting fungi, with its primary mechanism of action involving the disruption of cell membrane integrity and the induction of oxidative stress. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the application of DATS as a natural and effective wood preservative. Future studies should focus on elucidating the specific molecular targets of DATS within fungal cells to further refine our understanding of its antifungal properties and to optimize its use in practical applications.

References

Diallyl Trisulfide: A Technical Guide to its Role in Regulating Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl trisulfide (DATS), a prominent organosulfur compound derived from garlic (Allium sativum), has garnered significant attention for its potent and multifaceted role in the regulation of reactive oxygen species (ROS). This technical guide provides an in-depth examination of the dual nature of DATS, acting as both a pro-oxidant and an antioxidant agent, and delineates the molecular signaling pathways it modulates. We present a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the core signaling pathways to facilitate a comprehensive understanding of DATS's mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of DATS in ROS-mediated pathologies, particularly in oncology.

Introduction

Reactive oxygen species (ROS) are a group of chemically reactive molecules containing oxygen, including superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂).[1] While essential for various physiological processes such as cell signaling and immune responses at low concentrations, excessive ROS levels lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[2][3]

This compound (DATS) is a biologically active component of processed garlic, recognized for its potential health benefits.[4] Notably, DATS exhibits a paradoxical ability to modulate intracellular ROS levels, a characteristic that is highly dependent on the cellular context. In cancer cells, DATS often acts as a pro-oxidant, elevating ROS to cytotoxic levels and thereby inducing cell cycle arrest and apoptosis.[4][5][6][7][8][9][10][11] Conversely, in normal cells or under certain pathological conditions, DATS can function as an antioxidant, upregulating the cellular defense mechanisms against oxidative stress.[12][13][14] This dual functionality makes DATS a compelling molecule for therapeutic investigation.

This guide will explore the intricate mechanisms by which DATS regulates ROS, with a focus on its impact on key signaling pathways, and provide practical information for researchers in the field.

The Pro-oxidant Role of DATS in Cancer Cells

In many cancer cell lines, DATS has been shown to selectively induce apoptosis by increasing intracellular ROS levels.[7][15] This pro-oxidant activity is a cornerstone of its anticancer effects. The accumulation of ROS in cancer cells treated with DATS triggers a cascade of events leading to programmed cell death.

Signaling Pathways in DATS-Induced Pro-oxidant Apoptosis

The elevation of ROS by DATS in cancer cells activates several signaling pathways that converge on the apoptotic machinery. One of the key pathways involves the c-Jun N-terminal kinase (JNK). DATS-induced ROS accumulation leads to the activation of JNK, which in turn can phosphorylate and modulate the activity of Bcl-2 family proteins, ultimately leading to mitochondrial dysfunction and the release of pro-apoptotic factors.[5]

Furthermore, DATS-generated ROS can cause DNA damage, leading to the activation of the p53 tumor suppressor protein and cell cycle arrest, typically at the G2/M phase.[4][6][16] This cell cycle arrest prevents the proliferation of cancer cells and can be a prelude to apoptosis. The apoptotic cascade is executed by caspases, and DATS has been shown to induce the cleavage and activation of key executioner caspases like caspase-3.[6][8]

DATS_Pro_oxidant_Pathway DATS This compound (DATS) ROS ↑ Reactive Oxygen Species (ROS) DATS->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria JNK ↑ JNK Activation ROS->JNK DNA_Damage DNA Damage ROS->DNA_Damage Caspase ↑ Caspase Activation Mitochondria->Caspase Bcl2 Bcl-2 Phosphorylation JNK->Bcl2 Bcl2->Mitochondria p53 ↑ p53 Activation DNA_Damage->p53 G2M_Arrest G2/M Cell Cycle Arrest p53->G2M_Arrest p53->Caspase Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase->Apoptosis

Figure 1: DATS-induced pro-oxidant apoptotic pathway in cancer cells.
Quantitative Data on DATS Pro-oxidant Effects

The following table summarizes quantitative data on the pro-oxidant effects of DATS in various cancer cell lines.

Cell LineCancer TypeDATS ConcentrationEffectReference
MCF-7Breast Cancer50 µMInduction of apoptosis, increased sub-G0/G1 peak[5]
MDA-MB-231Breast Cancer10-40 µMDose-dependent inhibition of cell viability, ROS production[7][17]
PC-3Prostate Cancer10-50 µMG2-M phase cell cycle arrest, ROS generation[9]
DU145Prostate Cancer10-50 µMG2-M phase cell cycle arrest, ROS generation[9]
HNSCC cellsHead and Neck Squamous Cell CarcinomaNot specifiedG2/M cell cycle arrest, DNA damage, apoptosis[6][8][10]
Basal Cell Carcinoma (BCC) cellsSkin Cancer100 µMROS production, apoptosis[16]

The Antioxidant Role of DATS

In contrast to its pro-oxidant activity in cancer cells, DATS can also exert antioxidant effects, protecting normal cells from oxidative damage. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative stress.[18][19][20] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[21] DATS can directly interact with Keap1, likely by modifying its cysteine residues, leading to a conformational change that releases Nrf2.[21] Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[14][18][21] The upregulation of these genes enhances the cell's capacity to neutralize ROS and detoxify harmful substances.

DATS_Antioxidant_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DATS This compound (DATS) Keap1_Nrf2_complex Keap1-Nrf2 Complex DATS->Keap1_Nrf2_complex modifies Keap1 Keap1_modified Keap1 (modified) Keap1_Nrf2_complex->Keap1_modified Nrf2_active Nrf2 (active) Keap1_Nrf2_complex->Nrf2_active Nrf2 release Nucleus Nucleus Nrf2_active->Nucleus translocation ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Antioxidant_Genes ↑ Antioxidant Gene Expression (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection

Figure 2: DATS-mediated activation of the Nrf2 antioxidant pathway.
Quantitative Data on DATS Antioxidant Effects

The following table summarizes quantitative data on the antioxidant effects of DATS.

Cell/Animal ModelConditionDATS Concentration/DoseEffectReference
H9c2 cellsHigh glucose-induced apoptosis10 µMReduced intracellular ROS, increased Nrf2 nuclear translocation, upregulated HO-1[14]
RatsArsenic-induced renal injuryNot specifiedActivation of Nrf2/ARE signaling pathway[12]
RatsCerebral ischemia-reperfusionNot specifiedIncreased Nrf2 activation, decreased malondialdehyde levels[13][22]
CardiomyocytesDoxorubicin-induced apoptosis1, 5, 10 µMReduced ROS production via PI3K/Akt pathway activation[23]

Experimental Protocols

This section provides an overview of key experimental protocols used to study the effects of DATS on ROS regulation.

Cell Culture and DATS Treatment
  • Cell Lines: Various human cancer cell lines (e.g., MCF-7, MDA-MB-231, PC-3, DU145) and normal cell lines are used.

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • DATS Preparation and Treatment: DATS is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for treating the cells for specified time periods.

Measurement of Intracellular ROS

A common method to quantify intracellular ROS levels is using fluorescent probes.[24][25][26][27]

  • Probe: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[24]

  • Protocol Outline:

    • Cells are seeded in plates or on coverslips and treated with DATS.

    • The cells are then washed with a buffer (e.g., PBS) and incubated with DCFH-DA solution (typically 5-10 µM) in the dark at 37°C for about 30 minutes.

    • After incubation, the cells are washed again to remove excess probe.

    • The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~535 nm).[24][27]

  • Mitochondrial ROS Measurement: To specifically measure mitochondrial ROS, a probe such as MitoSOX Red can be used.[7][17] The protocol is similar to that for DCFH-DA.

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product.

  • Protocol Outline:

    • Cells are seeded in a 96-well plate and treated with various concentrations of DATS.

    • After the treatment period, MTT solution is added to each well and the plate is incubated for a few hours at 37°C.

    • A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

    • The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol Outline:

    • Cells are treated with DATS.

    • Both adherent and floating cells are collected, washed, and resuspended in Annexin V binding buffer.

    • Fluorescently labeled Annexin V and PI are added to the cell suspension.

    • After a short incubation in the dark, the cells are analyzed by flow cytometry.

Western Blot Analysis
  • Principle: This technique is used to detect and quantify specific proteins in a cell lysate.

  • Protocol Outline:

    • Cells are treated with DATS and then lysed to extract total proteins.

    • Protein concentration is determined using an assay like the Bradford or BCA assay.

    • Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., Nrf2, Keap1, cleaved caspase-3, p-JNK).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • A chemiluminescent substrate is added, and the light emitted is detected, allowing for the visualization and quantification of the target protein.

Conclusion

This compound demonstrates a remarkable dual capacity in modulating cellular redox status. Its pro-oxidant effects in cancer cells, leading to apoptosis and cell cycle arrest, highlight its potential as a chemotherapeutic or chemopreventive agent.[4][11] Conversely, its ability to activate the Nrf2-mediated antioxidant response in normal cells suggests a role in protecting against oxidative stress-induced damage. This context-dependent activity is a critical consideration for its therapeutic development.

For drug development professionals, the selective cytotoxicity of DATS towards cancer cells is a highly desirable attribute.[15] Future research should focus on elucidating the precise molecular determinants of this selectivity and on developing strategies to enhance its bioavailability and targeted delivery. The detailed mechanisms and protocols presented in this guide provide a solid foundation for further investigation into the promising therapeutic applications of this compound in ROS-related diseases.

References

Methodological & Application

Application Notes and Protocols for Diallyl Trisulfide (DATS) Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis, purification, and analysis of diallyl trisulfide (DATS), a bioactive organosulfur compound derived from garlic with significant therapeutic potential. The protocols are intended for laboratory use by trained professionals.

Synthesis of this compound

This compound can be synthesized through several methods. Below are protocols for two common approaches: the reaction of sodium trisulfide with an allyl halide and the decomposition of a Bunte salt.

Method 1: Synthesis from Sodium Sulfide and Sulfur

This method involves the in-situ formation of sodium trisulfide, which then reacts with an allyl halide. A microwave-assisted variation can significantly reduce reaction times.[1][2]

Experimental Protocol:

  • Preparation of Sodium Trisulfide Solution:

    • In a round-bottom flask, dissolve 24 g (0.1 mol) of sodium sulfide (Na₂S) and 6.4 g (0.2 mol) of sulfur powder in 100 mL of distilled water.

    • Heat the solution to 60°C and stir for 2 hours to facilitate the formation of sodium trisulfide (Na₂S₃).[2]

  • Reaction with Allyl Halide:

    • To the sodium trisulfide solution, add a phase transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB). The optimal mass ratio of TBAB to sodium disulfide (formed in situ) is approximately 0.021:1.[1]

    • Add allyl chloride or allyl bromide to the reaction mixture. The molar ratio of sodium disulfide to allyl chloride can be optimized, with a ratio of 0.65:1 being reported as effective.[1]

    • Conventional Heating: Stir the mixture at a controlled temperature (e.g., 40-80°C) for a set duration (e.g., 15 minutes).[2]

    • Microwave-Assisted Synthesis: Irradiate the mixture in a microwave reactor at a power of approximately 195 W for about 12 minutes.[1]

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Extract the organic layer containing DATS using a suitable solvent like ethyl acetate.

    • Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude DATS product.

Quantitative Data for Synthesis Method 1:

ParameterConventional MethodMicrowave-Assisted MethodReference
Yield Variable82.2%[1]
Purity Often a mixture of di-, tri-, and tetrasulfidesNot specified, but generally requires purification[2]

Synthesis Workflow (Method 1):

G cluster_prep Sodium Trisulfide Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Na2S Sodium Sulfide (Na₂S) Heat Heat (60°C, 2h) Na2S->Heat S Sulfur (S) S->Heat Water Distilled Water Water->Heat Na2S3 Sodium Trisulfide (Na₂S₃) Solution Heat->Na2S3 Reaction_Vessel Reaction (Conventional or Microwave) Na2S3->Reaction_Vessel Allyl_Halide Allyl Halide (e.g., Allyl Chloride) Allyl_Halide->Reaction_Vessel PTC Phase Transfer Catalyst (e.g., TBAB) PTC->Reaction_Vessel Crude_DATS_mixture Crude Product Mixture Reaction_Vessel->Crude_DATS_mixture Extraction Solvent Extraction (Ethyl Acetate) Crude_DATS_mixture->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_DATS Crude this compound Evaporation->Crude_DATS

Caption: Workflow for this compound Synthesis via Sodium Trisulfide.

Method 2: Synthesis via Bunte Salt Decomposition

This method involves the preparation of a Bunte salt from sodium thiosulfate and an allyl halide, followed by its decomposition to yield this compound.[3]

Experimental Protocol:

  • Preparation of Sodium Hydrosulfide Solution:

    • Prepare a 0.6 M solution of sodium hydrosulfide (NaHS) by dissolving 50 parts of NaHS in 100 parts of water.[3]

  • Formation of Bunte Salt:

    • In a three-necked flask, add 280 parts of purified water, 300 parts (1.2 mol) of sodium thiosulfate (Na₂S₂O₃), and 92 parts (1.2 mol) of allyl chloride.

    • Stir the mixture to form the Bunte salt.[3]

  • Decomposition of Bunte Salt:

    • Control the temperature of the Bunte salt solution between 30-50°C.

    • Slowly add 150 parts of the 0.6 M sodium hydrosulfide solution dropwise while stirring to decompose the Bunte salt.[3]

  • Isolation of Crude Product:

    • After the addition is complete, let the mixture stand for 2-6 hours to allow for phase separation.

    • Collect the organic layer, which is the crude this compound.[3]

Quantitative Data for Synthesis Method 2:

ParameterValueReference
Crude Product Yield 86 parts (from specified starting materials)[3]
Crude Product Purity 82.5%[3]
Final Product Purity (after purification) 92%[3]

Synthesis Workflow (Method 2):

G cluster_bunte Bunte Salt Formation cluster_decomp Decomposition Na2S2O3 Sodium Thiosulfate Bunte_Salt Bunte Salt Solution Na2S2O3->Bunte_Salt Allyl_Chloride Allyl Chloride Allyl_Chloride->Bunte_Salt Water1 Purified Water Water1->Bunte_Salt Decomposition_Vessel Decomposition (30-50°C) Bunte_Salt->Decomposition_Vessel NaHS_sol Sodium Hydrosulfide Solution (0.6M) NaHS_sol->Decomposition_Vessel Layering Standing (2-6h) Decomposition_Vessel->Layering Crude_DATS_layer Crude DATS (Organic Layer) Layering->Crude_DATS_layer G Crude_DATS Crude this compound Distillation_Flask Vacuum Distillation Flask Crude_DATS->Distillation_Flask Heating Heating (90-110°C) Distillation_Flask->Heating Vacuum Vacuum (100 Pa) Distillation_Flask->Vacuum Condenser Condenser Heating->Condenser Vacuum->Condenser Collection_Flask Collection Flask Condenser->Collection_Flask Purified_DATS Purified this compound (>92%) Collection_Flask->Purified_DATS G DATS This compound (DATS) ROS Reactive Oxygen Species (ROS) DATS->ROS inhibits Doxorubicin Doxorubicin Doxorubicin->ROS induces JNK_ERK JNK/ERK Activation ROS->JNK_ERK activates NFkB NF-κB Activation JNK_ERK->NFkB activates Apoptosis Cardiomyocyte Apoptosis NFkB->Apoptosis leads to G DATS This compound (DATS) Akt Akt DATS->Akt modulates Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K PI3K->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival promotes Apoptosis Apoptosis Akt->Apoptosis inhibits G DATS This compound (DATS) ROS Increased ROS DATS->ROS Bax_Bcl2 Increased Bax/Bcl-2 Ratio ROS->Bax_Bcl2 Mitochondria Mitochondria Bax_Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Diallyl Trisulfide (DATS) in Cancer Cell Line Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl trisulfide (DATS) is a naturally occurring organosulfur compound derived from garlic (Allium sativum) that has garnered significant attention for its potential anticancer properties.[1] Preclinical studies have demonstrated that DATS can selectively target and eliminate cancer cells while showing minimal toxicity to normal cells.[2] Its mechanisms of action are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of various signaling pathways critical for cancer cell proliferation and survival.[2][3] These characteristics make DATS a promising candidate for further investigation in cancer therapy and chemoprevention.

This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on cancer cell lines in vitro. It includes a summary of quantitative data, step-by-step experimental procedures, and visualizations of key cellular pathways and workflows.

Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines

The following tables summarize the quantitative effects of DATS on cell viability, apoptosis, and cell cycle progression in different human cancer cell lines, providing a basis for experimental design and comparison.

Table 1: Cell Viability (IC50 Values) of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
MCF-7 Breast (ER+)2494 ± 4[3]
4858 ± 2.5[3]
MDA-MB-231 Breast (Triple-Negative)2484 ± 3.1[3]
4849 ± 1.5[3]
MDA-MB-468 Breast (Triple-Negative)2422.47 ± 0.54[4]
4811.68 ± 0.07[4]
NCI-H460 Lung24130.3
4837.5
7218.5
A549 LungNot Specified78 ± 1.5[3]
DU145 ProstateNot Specified20-40 (Growth Suppressive)[5]
LNCaP ProstateNot Specified20-40 (Growth Suppressive)[5]
LoVo ColorectalNot Specified72 ± 1.5[3]
HA22T LiverNot Specified103 ± 1.5[3]

Table 2: Induction of Apoptosis by this compound

Cell LineDATS Concentration (µM)Incubation Time (hours)Percent of Apoptotic Cells (Early + Late)Reference
NCI-H460 5024~15%[6]
10024~25%[6]
20024>40%[6]
MCF-7 2024Apoptosis Induced[7]
T47D 2024Apoptosis Induced[7]

Table 3: Effect of this compound on Cell Cycle Distribution

Cell LineDATS Concentration (µM)Incubation Time (hours)EffectReference
LNCaP 408~1.6-fold increase in G2/M phase[8]
4016~1.8-fold increase in G2/M phase[8]
NCI-H460 20024Accumulation in G0/G1 phase

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and laboratory conditions.

Cell Viability Assessment: MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of DATS. The assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (DATS)

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.

  • DATS Treatment:

    • Prepare a stock solution of DATS in DMSO. Further dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 10, 25, 50, 75, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

    • Include a vehicle control group treated with medium containing the same final concentration of DMSO.

    • Carefully remove the medium from the wells and add 100 µL of the prepared DATS dilutions or vehicle control.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viable).

    • Plot the percentage of cell viability against the DATS concentration to determine the IC50 value (the concentration of DATS that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V-FITC/PI Staining

This protocol uses dual staining with Annexin V-FITC and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound (DATS) and DMSO

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • PBS, sterile and ice-cold

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of DATS (e.g., 50, 100, 200 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

    • Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately using a flow cytometer.

    • FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 channel.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis: Propidium Iodide Staining

This protocol describes the use of propidium iodide (PI) to stain cellular DNA for the analysis of cell cycle phase distribution by flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound (DATS) and DMSO

  • PBS, sterile and ice-cold

  • 70% Ethanol, ice-cold

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with DATS and a vehicle control as described in the apoptosis protocol.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization, centrifuge at 1,500 rpm for 5 minutes, and wash with ice-cold PBS.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 2,000 rpm for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

    • Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protein Expression Analysis: Western Blotting

This protocol provides a general framework for analyzing changes in the expression of key signaling proteins in response to DATS treatment.

Materials:

  • Cancer cell line of interest

  • This compound (DATS) and DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (with β-mercaptoethanol)

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • Transfer buffer, PVDF membrane, and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, Bcl-2, Bax, cleaved Caspase-3, Cyclin B1, Cdk1, β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • After DATS treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples. Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation, typically 1:1000) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody (typically diluted 1:2000 to 1:5000 in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply ECL reagents to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Use β-actin as a loading control to ensure equal protein loading across lanes.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz DOT language, illustrate key concepts related to the in vitro study of this compound.

DATS_Apoptosis_Pathway DATS This compound (DATS) ROS ↑ Reactive Oxygen Species (ROS) DATS->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) DATS->Bcl2 Bax ↑ Bax (Pro-apoptotic) DATS->Bax Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2->Mitochondria Bax->Mitochondria Caspase9 ↑ Cleaved Caspase-9 CytochromeC->Caspase9 Caspase3 ↑ Cleaved Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: DATS-induced intrinsic apoptosis pathway.

DATS_CellCycle_Pathway DATS This compound (DATS) Cdc25C ↓ Cdc25C DATS->Cdc25C G2M_Arrest G2/M Phase Arrest DATS->G2M_Arrest Cdk1_p ↑ p-Cdk1 (Tyr15) (Inactive) Cdc25C->Cdk1_p dephosphorylates Cdk1_CyclinB Cdk1/Cyclin B1 Complex Cdk1_p->Cdk1_CyclinB Cdk1_CyclinB->G2M_Arrest progression

Caption: DATS-induced G2/M cell cycle arrest.

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action Cell_Culture 1. Seed Cancer Cells (96-well plate) DATS_Treatment_MTT 2. Treat with DATS (Dose-response) Cell_Culture->DATS_Treatment_MTT MTT_Assay 3. Perform MTT Assay DATS_Treatment_MTT->MTT_Assay IC50 4. Calculate IC50 Value MTT_Assay->IC50 DATS_Treatment_Mech 6. Treat with DATS (IC50 concentrations) IC50->DATS_Treatment_Mech Inform concentration selection Cell_Culture_6well 5. Seed Cancer Cells (6-well plate) Cell_Culture_6well->DATS_Treatment_Mech Apoptosis_Assay 7a. Apoptosis Assay (Annexin V/PI) DATS_Treatment_Mech->Apoptosis_Assay CellCycle_Assay 7b. Cell Cycle Assay (PI Staining) DATS_Treatment_Mech->CellCycle_Assay Western_Blot 7c. Western Blot (Protein Expression) DATS_Treatment_Mech->Western_Blot

Caption: General experimental workflow for DATS.

References

Application Notes and Protocols for Diallyl Trisulfide (DATS) Administration in Animal Models of Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome (MetS) is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Diallyl trisulfide (DATS), a potent organosulfur compound derived from garlic, has emerged as a promising therapeutic agent due to its antioxidant, anti-inflammatory, and metabolic-regulating properties.[1][2] As a stable and effective hydrogen sulfide (H₂S) donor, DATS is an attractive compound for in vivo studies.[1]

These application notes provide detailed protocols for the administration of DATS in established animal models of metabolic syndrome, summarize key quantitative outcomes, and visualize the underlying molecular pathways. The information is compiled from peer-reviewed studies to assist researchers in designing and executing preclinical evaluations of DATS.

Section 1: Animal Models for DATS Efficacy Studies

The selection of an appropriate animal model is critical for studying the therapeutic effects of DATS on metabolic syndrome. The most common and relevant model involves a combination of dietary and chemical induction to accurately mimic the pathophysiology of human MetS.[1][3]

High-Fat Diet and Low-Dose Streptozotocin (HFD+STZ) Rat Model

This model is widely used as it recapitulates the key features of MetS, including insulin resistance, dyslipidemia, and hyperglycemia.[1][4] The high-fat diet induces insulin resistance and obesity, while a subsequent low dose of streptozotocin (STZ), a pancreatic β-cell toxin, impairs insulin secretion without causing complete β-cell destruction, thus mimicking the decompensated state of type 2 diabetes.[1][3][5]

Section 2: Experimental Protocols

The following protocols are based on methodologies reported in studies investigating DATS in MetS animal models.

Protocol 2.1: Induction of Metabolic Syndrome (HFD+STZ Model)
  • Animal Species: Male Wistar albino rats (6 weeks old, bodyweight 180 ± 20 g).[1]

  • Dietary Induction:

    • House animals in a controlled environment (22-25°C, 12-hour light/dark cycle) with ad libitum access to food and water.

    • Feed the experimental group a high-fat diet (HFD) for four consecutive weeks. A typical HFD consists of 60% of total kcal from fat.[5]

  • Chemical Induction:

    • After four weeks of HFD feeding, fast the rats for 12 hours.[6]

    • Administer a single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 25-35 mg/kg body weight.[1][5] STZ should be freshly dissolved in a citrate buffer (0.1 M, pH 4.5).

    • Administer a vehicle (citrate buffer) to the control group.

  • Confirmation of MetS:

    • Three days (72 hours) post-STZ injection, measure key metabolic parameters.[1]

    • Animals exhibiting fasting blood glucose >7 mmol/L, fasting insulin >6 mmol/L, and blood pressure >130/90 mmHg are considered to have developed metabolic syndrome and are included in the study.[1]

Protocol 2.2: this compound (DATS) Administration
  • Preparation: DATS is an oily liquid. For oral administration, it can be dissolved in a suitable vehicle like corn oil.

  • Dosage and Route: Administer DATS at a dose of 40 mg/kg body weight via oral gavage.[1][7]

  • Frequency: The administration should be performed every other day for a duration of three weeks.[1][7]

  • Control Groups:

    • Healthy Control (CTRL): Healthy rats receiving the vehicle (corn oil).

    • MetS Control (MetS): Rats with induced metabolic syndrome receiving the vehicle.

    • Treatment Group (MetS+DATS): Rats with induced metabolic syndrome receiving DATS.

Protocol 2.3: Oral Glucose Tolerance Test (OGTT)
  • Purpose: To assess improvements in glucose metabolism and insulin sensitivity.

  • Procedure:

    • Perform the OGTT at the end of the three-week treatment period.

    • Fast the rats overnight (12 hours).

    • Collect a baseline blood sample (t=0) from the tail vein.

    • Administer a glucose solution (2 g/kg body weight) orally.[1]

    • Collect subsequent blood samples at 30, 60, 120, and 180 minutes after the glucose load for the measurement of blood glucose and insulin levels.[1]

Section 3: Summary of Efficacy Data

The following tables summarize the quantitative effects of DATS administration in the HFD+STZ rat model of metabolic syndrome as reported by Jeremic et al., 2020.[1]

Table 1: Effects of DATS on Lipid Profile
ParameterHealthy Control (CTRL)Metabolic Syndrome (MetS)MetS + DATS (40 mg/kg)
Total Cholesterol (TC) (mmol/L)1.81 ± 0.112.59 ± 0.172.01 ± 0.13#§
Triglycerides (TG) (mmol/L)0.89 ± 0.081.98 ± 0.151.12 ± 0.09#§
High-Density Lipoprotein (HDL) (mmol/L)1.21 ± 0.090.85 ± 0.071.15 ± 0.08#§
Low-Density Lipoprotein (LDL) (mmol/L)0.23 ± 0.040.81 ± 0.060.35 ± 0.05#§
*Data presented as mean ± SD. p < 0.05 vs. CTRL; #p < 0.05 vs. CTRL; §p < 0.05 vs. MetS. Data sourced from Jeremic et al., 2020.[1]
Table 2: Effects of DATS on Glycemic Control and H₂S Pathway
ParameterHealthy Control (CTRL)Metabolic Syndrome (MetS)MetS + DATS (40 mg/kg)
Fasting Glucose (mmol/L)5.01 ± 0.4510.12 ± 0.987.98 ± 0.87#§
Glucose at 120 min (OGTT) (mmol/L)5.98 ± 0.5114.91 ± 1.2311.12 ± 1.05#§
Fasting Insulin (µU/mL)5.11 ± 0.4910.21 ± 0.957.89 ± 0.76#§
Hydrogen Sulfide (H₂S) (µmol/L)45.16 ± 4.1228.14 ± 2.9840.11 ± 3.89#§
Homocysteine (µmol/L)5.12 ± 0.4810.89 ± 1.016.98 ± 0.65#§
Data presented as mean ± SD. p < 0.05 vs. CTRL; #p < 0.05 vs. CTRL; §p < 0.05 vs. MetS. Data sourced from Jeremic et al., 2020.[1]

Section 4: Key Signaling Pathways and Visualizations

DATS exerts its therapeutic effects by modulating multiple signaling pathways involved in metabolism, inflammation, and cellular survival.

G Experimental Workflow for DATS Efficacy Study cluster_0 Model Induction cluster_1 Treatment Phase cluster_2 Endpoint Analysis HFD High-Fat Diet (4 weeks) STZ Low-Dose STZ (25 mg/kg) HFD->STZ Induces Insulin Resistance DATS_Admin DATS Administration (40 mg/kg, every other day, 3 weeks) STZ->DATS_Admin Vehicle_Admin Vehicle Administration STZ->Vehicle_Admin OGTT OGTT DATS_Admin->OGTT Vehicle_Admin->OGTT Biochem Biochemical Analysis (Lipids, H2S, etc.) OGTT->Biochem Gene_Expr Gene Expression (Heart Tissue) Biochem->Gene_Expr

Caption: Experimental workflow for evaluating DATS in a MetS model.

Studies show DATS mitigates MetS by improving the lipid profile, enhancing glycemic control, and increasing the bioavailability of the cardioprotective gasotransmitter H₂S.[1][8] Its hypoglycemic activity is attributed to sulfur compounds that can decrease glucose absorption and increase insulin sensitivity.[1]

G DATS Influence on Apoptosis and Oxidative Stress Pathways cluster_pro_survival Anti-Apoptotic & Antioxidant Effects cluster_pro_apoptotic Pro-Apoptotic & Pro-Inflammatory Effects DATS This compound (DATS) eNOS eNOS DATS->eNOS Upregulates SOD SOD-1, SOD-2 DATS->SOD Upregulates Bcl2 Bcl-2 DATS->Bcl2 Upregulates NFkB NF-κB DATS->NFkB Downregulates IL17A IL-17A DATS->IL17A Downregulates Bax Bax DATS->Bax Downregulates Caspases Caspase-3, Caspase-9 DATS->Caspases Downregulates

Caption: DATS modulates gene expression to promote cell survival.

In the context of MetS-induced cardiac stress, DATS has been shown to modulate the expression of key genes involved in apoptosis, inflammation, and oxidative stress.[8][9] It upregulates protective factors like endothelial nitric oxide synthase (eNOS), superoxide dismutase (SOD), and the anti-apoptotic protein Bcl-2.[8] Concurrently, it downregulates pro-inflammatory and pro-apoptotic markers such as NF-κB, IL-17A, Bax, and caspases-3 and -9.[8][9] This dual action helps protect cardiac tissue from the damage associated with metabolic syndrome.[8]

References

Application Notes: Diallyl Trisulfide (DATS) in Apoptosis and Cell Cycle Arrest Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diallyl trisulfide (DATS) is a potent, oil-soluble organosulfur compound derived from garlic (Allium sativum).[1][2][3] It is one of the major components responsible for the therapeutic and chemopreventive properties of garlic.[1][4] Preclinical studies have demonstrated that DATS exhibits significant anti-cancer activity across a wide range of cancer cell lines, including those of the prostate, breast, lung, stomach, and pancreas.[2][5][6][7] Its mechanism of action is multi-faceted, primarily involving the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle, making it a valuable tool for cancer research and a promising candidate for drug development.[4][7] Notably, DATS often shows selective cytotoxicity against cancerous cells while leaving healthy, non-tumorigenic cells relatively unharmed.[6][8][9]

Mechanism of Action

DATS exerts its anti-cancer effects by modulating multiple cellular signaling pathways that regulate cell proliferation, survival, and death.

1. Induction of Reactive Oxygen Species (ROS)

A primary and critical mechanism of DATS-induced apoptosis is the generation of intracellular reactive oxygen species (ROS).[8][10] DATS treatment leads to a significant increase in ROS levels within cancer cells, which acts as an upstream signaling event triggering downstream apoptotic pathways.[10][11] This oxidative stress is a key differentiator in the selective action of DATS, as cancer cells are often more vulnerable to ROS-induced damage than normal cells.[6] The antioxidant N-acetyl cysteine (NAC) has been shown to abrogate DATS-induced cell cycle arrest and apoptosis, confirming the pivotal role of oxidative stress.[11][12]

2. Induction of Apoptosis

DATS triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic (Mitochondrial) Pathway: DATS-induced ROS generation leads to the disruption of the mitochondrial membrane potential.[13] This is regulated by the Bcl-2 family of proteins. DATS promotes apoptosis by upregulating pro-apoptotic proteins like Bax and Bak and downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[7][13][14][15] This shift in balance causes the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a caspase cascade, beginning with caspase-9 and culminating in the activation of executioner caspase-3, leading to cell death.[13][16][17]

  • Extrinsic (Death Receptor) Pathway: DATS has also been shown to activate the extrinsic pathway, evidenced by the significant increase in caspase-8 activity in some cell lines.[3] This pathway involves the activation of death receptors on the cell surface, leading to the direct activation of the caspase cascade.

3. Induction of Cell Cycle Arrest

DATS is a potent inducer of cell cycle arrest, most commonly at the G2/M phase of mitosis.[2][6][7][18] This arrest prevents cancer cells from dividing and proliferating. The mechanism involves the inactivation of the Cdk1/cyclin B1 kinase complex, which is essential for entry into mitosis.[18] DATS treatment leads to the hyperphosphorylation of Cdk1 at Tyr15, an inhibitory modification, thereby blocking cell cycle progression.[18] This effect is often mediated by the activation of checkpoint kinases like Chk1.[18]

4. Modulation of Key Signaling Pathways

DATS influences several critical signaling pathways that are often dysregulated in cancer:

  • PI3K/Akt Pathway: The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. DATS has been shown to inhibit this pathway by decreasing the phosphorylation of Akt, which promotes apoptosis.[2][5][19] Inactivation of Akt prevents the phosphorylation and sequestration of pro-apoptotic proteins like BAD, allowing them to translocate to the mitochondria and trigger cell death.[19]

  • MAPK Pathway: DATS activates members of the mitogen-activated protein kinase (MAPK) family, including JNK and ERK.[9][16][20] Activation of JNK and ERK can lead to the phosphorylation of Bcl-2, which can inactivate its anti-apoptotic function and contribute to cell death.[16]

  • NF-κB Pathway: The NF-κB signaling pathway is critical for the survival of many cancer cells. DATS can suppress this pathway by preventing the degradation of its inhibitor, IκBα, and destabilizing TRAF6, thereby blocking the nuclear translocation of NF-κB and promoting apoptosis.[5][21][22]

Quantitative Data Summary

The following tables summarize the quantitative effects of DATS on cell cycle progression and apoptosis induction in various human cancer cell lines as reported in the literature.

Table 1: Effect of DATS on Cell Cycle Distribution

Cell LineCancer TypeDATS Concentration (µM)Treatment Time (h)OutcomeReference
LNCaPProstate Cancer4016Increase in G2/M phase cells from ~15% to ~70%[18]
HCT-116Colon Cancer4016Increase in G2/M phase cells from ~20% to ~55%[18]
BGC-823Gastric Cancer50-20024Dose-dependent G2/M phase arrest[2]
MDA-MB-468Breast Cancer15.548G2/M arrest[3]
BCPAPThyroid Carcinoma5, 10, 2024G0/G1 arrest (from 68.8% to 80.4% at 20 µM)[20]

Table 2: Induction of Apoptosis by DATS

Cell LineCancer TypeDATS Concentration (µM)Treatment Time (h)Apoptosis MeasurementKey FindingsReference
Capan-2Pancreatic Cancer10024MTT Assay55% decrease in cell viability[1]
H6C7Pancreatic Cancer10024MTT Assay30% decrease in cell viability[1]
MDA-MB-231Breast CancerNot specifiedNot specifiedFlow CytometryDose-dependent induction of apoptosis[8][10]
PC-3Prostate Cancer404ImmunocytochemistryMitochondrial translocation of BAD[19]
MDA-MB-231Breast Cancer15.548Annexin V-FITCSignificant increase in early and late apoptosis[3]
MDA-MB-468Breast Cancer15.548Annexin V-FITCHigher percentage of apoptosis than MDA-MB-231[3]

Mandatory Visualizations

Signaling Pathway Diagrams

DATS_Apoptosis_Pathway cluster_0 Cellular Stress & Signaling cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Caspase Cascade DATS This compound (DATS) ROS ↑ Reactive Oxygen Species (ROS) DATS->ROS PI3K_Akt PI3K/Akt Pathway DATS->PI3K_Akt Inhibits MAPK MAPK Pathway (JNK, ERK) DATS->MAPK Activates NFkB_path NF-κB Pathway DATS->NFkB_path Inhibits Casp8 Caspase-8 Activation (Extrinsic Pathway) DATS->Casp8 ROS->MAPK Bcl2_family Modulation of Bcl-2 Family (↓ Bcl-2, ↑ Bax/Bak) PI3K_Akt->Bcl2_family Inhibits (via BAD) MAPK->Bcl2_family Mito Mitochondrial Disruption (↓ ΔΨm) Bcl2_family->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: DATS-induced apoptosis signaling pathways.

DATS_Cell_Cycle_Arrest DATS This compound (DATS) Chk1 Checkpoint Kinase 1 (Chk1) Activation DATS->Chk1 Cdc25C Cdc25C Phosphatase Chk1->Cdc25C Inhibits Cdk1_complex_active Active Cdk1/Cyclin B1 Complex Cdc25C->Cdk1_complex_active Activates (Dephosphorylates Cdk1) Cdk1_complex_inactive Inactive p-Cdk1 (Tyr15)/ Cyclin B1 Complex Cdc25C->Cdk1_complex_inactive Inhibition leads to accumulation of inactive form M_Phase Mitosis (M Phase) Cdk1_complex_active->M_Phase Promotes Entry Arrest G2/M Arrest Cdk1_complex_inactive->Arrest G2_Phase G2 Phase

Caption: DATS-induced G2/M cell cycle arrest pathway.

Experimental Workflow Diagram

DATS_Experimental_Workflow cluster_assays Downstream Assays start Seed Cancer Cells treatment Treat with DATS (Varying Concentrations & Times) + Vehicle Control start->treatment viability Cell Viability Assay (e.g., MTT, SRB) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry, PI Staining) treatment->cell_cycle apoptosis Apoptosis Assay (Flow Cytometry, Annexin V/PI) treatment->apoptosis ros ROS Measurement (e.g., DCFDA, MitoSOX) treatment->ros western Western Blotting (Key Proteins: Caspases, Bcl-2, Akt, p-Akt, etc.) treatment->western analysis Data Analysis & Interpretation viability->analysis cell_cycle->analysis apoptosis->analysis ros->analysis western->analysis

Caption: General experimental workflow for studying DATS.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol details the analysis of DNA content to determine the cell cycle distribution of a cell population following DATS treatment.

Materials:

  • This compound (DATS)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 70% Ethanol, ice-cold

  • RNase A (10 mg/mL stock)

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Treat cells with the desired concentrations of DATS (e.g., 20, 40 µM) and a vehicle control (e.g., DMSO) for the specified time (e.g., 16, 24 hours).[18]

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash once with PBS, then detach using trypsin-EDTA. Combine with the supernatant (containing floating cells) to ensure apoptotic cells are included in the analysis.

  • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant.

  • Fixation: Wash the cell pellet once with 1 mL of ice-cold PBS. Centrifuge again and discard the supernatant.

  • Resuspend the cell pellet in 200 µL of ice-cold PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol.

  • Wash the cells once with 1 mL of PBS. Centrifuge and discard the supernatant.

  • Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Add 5 µL of RNase A stock solution (final concentration ~100 µg/mL) to degrade RNA, which PI can also stain.[23]

  • Incubate at 37°C for 30 minutes in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel.[23] Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) plots to exclude debris and cell aggregates.

  • Collect data for at least 10,000 events per sample. The resulting histogram will show peaks corresponding to G0/G1 (2N DNA content), G2/M (4N DNA content), and the S phase population in between.[24]

Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane and membrane integrity.

Materials:

  • This compound (DATS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with DATS as described in Protocol 1.

  • Cell Harvesting: Harvest all cells (adherent and floating) as described in Protocol 1.

  • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant.

  • Washing: Wash the cells twice with 1 mL of ice-cold PBS. After each wash, centrifuge and discard the supernatant.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately (within 1 hour) on a flow cytometer.

  • Four populations can be distinguished:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Measurement of Intracellular ROS using MitoSOX Red

This protocol measures mitochondrial superoxide, a key type of ROS, using the fluorescent probe MitoSOX Red.

Materials:

  • This compound (DATS)

  • MitoSOX Red reagent (e.g., from Thermo Fisher Scientific)

  • HBSS (Hank's Balanced Salt Solution) or appropriate buffer

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plates for flow cytometry, glass-bottom dishes for microscopy). Treat with DATS for the desired time (ROS generation is often an early event, so shorter time points like 1-4 hours may be appropriate).[10][12]

  • Probe Loading: Prepare a 5 µM working solution of MitoSOX Red in warm HBSS.

  • Remove the culture medium from the cells and wash once with warm HBSS.

  • Add the MitoSOX Red working solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.

  • Washing: Discard the loading solution and wash the cells three times with warm HBSS.

  • Analysis:

    • For Flow Cytometry: Detach the cells using trypsin, neutralize, centrifuge, and resuspend in fresh HBSS. Analyze immediately using the appropriate laser and filter set for MitoSOX Red (e.g., PE channel).

    • For Fluorescence Microscopy: Add fresh warm HBSS to the dish/plate and immediately visualize the cells. An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.[10]

Protocol 4: Western Blotting for Key Protein Analysis

This protocol allows for the semi-quantitative analysis of specific protein expression and phosphorylation status (e.g., Bcl-2, Bax, p-Akt, Akt, cleaved Caspase-3).

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with DATS as desired. After treatment, wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold RIPA buffer.

  • Scrape the cells, collect the lysate, and clarify by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

References

Troubleshooting & Optimization

Technical Support Center: Diallyl Trisulfide (DATS) Solubility and Experimentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diallyl Trisulfide (DATS). The focus is on overcoming its low water solubility for successful in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DATS) and why is its solubility a challenge?

A1: this compound (DATS) is a bioactive organosulfur compound found in garlic (Allium sativum) with demonstrated anti-cancer, anti-inflammatory, and cardioprotective properties.[1] However, DATS is a lipophilic, oily liquid that is practically insoluble in water, which presents a significant hurdle for its use in aqueous experimental systems like cell culture media and for in vivo administration.[2]

Q2: What are the common solvents for dissolving DATS?

A2: Due to its hydrophobic nature, DATS is soluble in organic solvents. The most commonly used solvents for experimental purposes are dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[3][4]

Q3: Are there more advanced methods to improve DATS bioavailability?

A3: Yes, nanoformulation strategies are employed to enhance the aqueous dispersibility and bioavailability of DATS. These include encapsulation in liposomes or polymeric nanoparticles such as poly(lactic-co-glycolic acid) (PLGA) nanoparticles. These formulations can protect DATS from degradation and facilitate its delivery to target cells.

Troubleshooting Guides

Issue 1: DATS precipitates when added to my aqueous buffer or cell culture medium.
  • Cause: This is the most common issue and occurs because DATS is not soluble in water. Adding a concentrated DATS stock solution in an organic solvent directly to an aqueous environment can cause it to immediately precipitate out of solution.

  • Solution:

    • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent in your aqueous solution is as low as possible, ideally below 0.5% (v/v) for most cell lines to avoid solvent-induced cytotoxicity.[5]

    • Stepwise Dilution: Instead of adding the DATS stock directly to your final volume, perform serial dilutions. For example, you can first dilute the DATS stock in a small volume of serum-containing medium (if applicable) before adding it to the rest of the culture medium. The proteins in the serum can help to stabilize the compound.

    • Vortexing/Mixing: When adding the DATS stock to the aqueous solution, do so dropwise while vortexing or stirring the aqueous solution to promote rapid dispersion.

Issue 2: My cells are dying, and I suspect it's the solvent, not DATS.
  • Cause: Organic solvents like DMSO can be toxic to cells at higher concentrations. The sensitivity to solvents varies between cell lines.

  • Solution:

    • Determine Solvent Tolerance: Before starting your experiments with DATS, perform a dose-response experiment with the solvent alone to determine the maximum concentration your specific cell line can tolerate without significant loss of viability. Most cell lines can tolerate up to 0.5% DMSO.[5]

    • Solvent Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent used to dissolve DATS but without the compound itself. This will allow you to distinguish between the effects of the solvent and the effects of DATS.

Data Presentation: Solubility of this compound

SolventSolubility (mg/mL)
Dimethyl Sulfoxide (DMSO)~5
Ethanol~3
Dimethylformamide (DMF)~10
DMF:PBS (1:4, pH 7.2)~0.2

Data sourced from Cayman Chemical product information.[3][4]

Experimental Protocols

Protocol 1: Preparation of DATS Solution for In Vitro Experiments
  • Stock Solution Preparation:

    • Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 100 mM).

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the DATS stock solution.

    • Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration in the culture medium does not exceed the predetermined tolerance level for your cell line (typically ≤ 0.5%).

    • For example, to achieve a final DATS concentration of 100 µM with a final DMSO concentration of 0.1%, you would add 1 µL of a 100 mM DATS stock solution to 1 mL of cell culture medium.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of DATS.

Protocol 2: Preparation of DATS-Loaded Liposomes using Thin-Film Hydration

This protocol is a general guideline and may require optimization for specific applications.

  • Lipid Film Formation:

    • Dissolve DATS and lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) in an organic solvent such as chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder. This process should be repeated multiple times (e.g., 10-15 passes) to ensure a homogenous liposome population.

  • Purification:

    • Remove any unencapsulated DATS by methods such as dialysis or size exclusion chromatography.

Protocol 3: Preparation of DATS-Loaded PLGA Nanoparticles by Solvent Evaporation

This protocol is a general guideline and may require optimization.

  • Organic Phase Preparation:

    • Dissolve DATS and poly(lactic-co-glycolic acid) (PLGA) in a volatile organic solvent such as dichloromethane or acetone.

  • Emulsification:

    • Add the organic phase dropwise to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) while sonicating or homogenizing the mixture. This will form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Stir the emulsion for several hours under reduced pressure or with a constant flow of nitrogen to allow the organic solvent to evaporate. This will lead to the formation of solid DATS-loaded PLGA nanoparticles.

  • Purification and Collection:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated DATS.

    • The purified nanoparticles can be lyophilized for long-term storage.

Visualizations

Signaling Pathways

DATS_Apoptosis_Pathway DATS This compound (DATS) ROS ↑ Reactive Oxygen Species (ROS) DATS->ROS JNK_ERK ↑ JNK/ERK Activation ROS->JNK_ERK Bcl2 Bcl-2 Phosphorylation JNK_ERK->Bcl2 Bax Bax Bcl2->Bax releases Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: DATS-induced apoptosis signaling pathway.

DATS_PI3K_Akt_Pathway cluster_inhibition Inhibitory Effect of DATS DATS This compound (DATS) PI3K PI3K DATS->PI3K inhibits Akt Akt (Protein Kinase B) PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes

Caption: DATS-mediated inhibition of the PI3K/Akt/mTOR pathway.

DATS_NFkB_Pathway cluster_inhibition Inhibitory Effect of DATS DATS This compound (DATS) TRAF6 TRAF6 Degradation DATS->TRAF6 IKK IKK Complex TRAF6->IKK inhibits activation IkBa p-IκBα IKK->IkBa inhibits phosphorylation NFkB NF-κB IkBa->NFkB prevents release Nucleus Nucleus NFkB->Nucleus translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activates

Caption: DATS-mediated suppression of the NF-κB signaling pathway.

Experimental Workflows

DATS_Solution_Prep_Workflow Start Start Dissolve_DATS Dissolve DATS in 100% DMSO Start->Dissolve_DATS Stock_Solution High Concentration Stock Solution Dissolve_DATS->Stock_Solution Dilute Serially Dilute in Medium Stock_Solution->Dilute Working_Solution Final Working Solution Dilute->Working_Solution Add_to_Cells Add to Cells Working_Solution->Add_to_Cells End End Add_to_Cells->End

Caption: Workflow for preparing DATS solutions for in vitro use.

Liposome_Prep_Workflow Start Start Dissolve_Lipids Dissolve Lipids & DATS in Organic Solvent Start->Dissolve_Lipids Evaporation Solvent Evaporation (Thin Film Formation) Dissolve_Lipids->Evaporation Hydration Hydration with Aqueous Buffer Evaporation->Hydration Extrusion Extrusion for Size Homogenization Hydration->Extrusion Purification Purification Extrusion->Purification Final_Liposomes DATS-Loaded Liposomes Purification->Final_Liposomes End End Final_Liposomes->End

Caption: Workflow for DATS-loaded liposome preparation.

References

Diallyl Trisulfide stability issues and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Diallyl Trisulfide (DATS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of DATS in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My DATS solution appears to have lost activity. What are the common stability issues with DATS?

A1: this compound (DATS) is an oily, volatile compound that is susceptible to degradation.[1] Key factors influencing its stability include temperature, pH, and the presence of certain reactive species.[2][3] The primary degradation products are diallyl disulfide (DADS) and diallyl tetrasulfide.[2][4][5] To mitigate stability issues, it is crucial to adhere to proper storage and handling protocols.

Q2: What are the recommended storage conditions for DATS?

A2: Proper storage is critical for maintaining the integrity of DATS. Recommendations are as follows:

  • Powder: Store at -20°C under nitrogen and away from direct sunlight for up to three years.[6]

  • In Solvent: Store solutions at -80°C for up to one year.[6]

  • Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day due to rapid degradation.[7]

Q3: I am observing unexpected peaks in my chromatogram when analyzing DATS. What could they be?

A3: Unexpected peaks are likely degradation products of DATS. The most commonly reported degradation products are diallyl disulfide (DADS) and diallyl tetrasulfide.[2][4][5] If using Gas Chromatography (GC), you may also observe thermal decomposition products such as 3-ethenyl-3,6-dihydro-1,2-dithiin and 3-ethenyl-3,4-dihydro-1,2-dithiin.[2][4]

Q4: How does pH affect the stability of DATS in my experiments?

A4: DATS is more stable in acidic to neutral conditions. Studies have shown that DATS is relatively stable in the pH range of 2.6 to 7.0.[2] However, stability decreases at higher pH values.[3] This is particularly important for in vitro experiments using cell culture media, which are typically buffered around pH 7.4.

Q5: I am using DATS in cell culture experiments and my results are inconsistent. What could be the cause?

A5: Inconsistent results in cell culture can be attributed to several factors related to DATS instability:

  • Degradation in Aqueous Media: DATS degrades in aqueous solutions, and it is recommended not to store these solutions for more than a day.[7] Prepare fresh solutions immediately before use.

  • Reaction with Media Components: DATS can react with components in the cell culture media, particularly compounds containing thiol groups like cysteine.[8]

  • Volatility: As a volatile compound, DATS can evaporate from the culture medium, leading to a decrease in the effective concentration over time.[1]

To troubleshoot, prepare fresh DATS solutions for each experiment, minimize the time between solution preparation and application, and consider using a delivery system like a micellar injection to improve stability and solubility.[2][4]

Quantitative Data on DATS Stability

The stability of DATS is influenced by various experimental conditions. The following tables summarize the quantitative data available.

Table 1: Influence of pH on DATS Stability at Ambient Temperature

pH ValueDATS Content Remaining (%)
2.696.3
3.495.6
4.495.3
5.395.0
6.095.0
7.095.5

Data from a study on DATS micellar injection.[2]

Table 2: Stability of DATS Micellar Injection Under Different Conditions

ConditionTimeDATS Content Remaining (%)
4°C24 hoursNot specified, but stable
Ambient TemperatureNot specified85.7
60°CNot specified50.0
Light Exposure (4500 lx)Not specified48.5

Data from a study on DATS micellar injection.[2]

Experimental Protocols

Protocol 1: Preparation of DATS Stock Solution

This protocol describes the preparation of a DATS stock solution for in vitro experiments.

  • Solvent Selection: Choose a suitable solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[7] Ensure the solvent is purged with an inert gas like nitrogen to remove oxygen.[7]

  • Dissolution: If DATS is supplied in acetone, evaporate the acetone under a gentle stream of nitrogen.[7] Immediately add the chosen solvent to the desired concentration. For example, the solubility in DMSO is approximately 45 mg/mL.[6] Sonication may be required to aid dissolution.[6]

  • Storage: Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]

Protocol 2: High-Performance Liquid Chromatography (HPLC)-UV Analysis of DATS Stability

This method can be used to quantify DATS and its degradation products.[2]

  • Chromatographic System: Utilize a reversed-phase C18 column.

  • Mobile Phase: An isocratic elution system consisting of methanol and 0.1% formic acid in water (85:15, v/v).

  • Flow Rate: Set the flow rate to 1 mL/min.

  • Injection Volume: Inject 20 µL of the sample.

  • Detection: Monitor the eluent using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Quantification: Create a calibration curve with known concentrations of DATS to quantify the amount in your samples.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Degradation Products

This protocol is suitable for identifying the degradation products of DATS.[2]

  • GC Column: Use a suitable capillary column, for example, a DB-5 column.

  • Temperature Program:

    • Initial temperature: 70°C, hold for 5 minutes.

    • Ramp: Increase to 210°C at a rate of 4°C/min.

    • Hold: Maintain 210°C for 5 minutes.

  • Injector and Detector Temperatures: Set to 200°C.[9][10]

  • Carrier Gas: Use helium as the carrier gas.

  • Mass Spectrometry: Couple the GC to a mass spectrometer to identify the eluted compounds based on their mass spectra. Common degradation products to look for include diallyl disulfide (m/z = 146) and diallyl tetrasulfide (m/z = 210).[2]

Visualizations

DATS_Degradation_Pathway cluster_degradation Primary Degradation cluster_secondary Further Reactions cluster_bioactivity Biological Activity DATS This compound (DATS) DADS Diallyl Disulfide (DADS) DATS->DADS Loss of Sulfur DATTS Diallyl Tetrasulfide DATS->DATTS Sulfur Exchange H2S Hydrogen Sulfide (H2S) DATS->H2S Metabolism Thioacrolein Thioacrolein DADS->Thioacrolein Propenethiol 2-Propene-1-thiol DADS->Propenethiol DATS_Troubleshooting_Workflow Start Inconsistent Experimental Results with DATS Check_Storage Verify DATS Storage Conditions (-20°C powder, -80°C solution) Start->Check_Storage Check_Prep Review Solution Preparation (Freshly prepared? Inert gas?) Check_Storage->Check_Prep Correct Improper_Storage Action: Discard old stock and use properly stored DATS. Check_Storage->Improper_Storage Incorrect Check_Purity Analyze DATS Purity (HPLC or GC) Check_Prep->Check_Purity Correct Improper_Prep Action: Prepare fresh solutions for each experiment. Check_Prep->Improper_Prep Incorrect Degraded_Sample Action: Purify DATS or obtain a new batch. Check_Purity->Degraded_Sample Low Purity / Degradation Purity_OK Consider Experimental Design (e.g., reaction with media components, volatility) Check_Purity->Purity_OK High Purity

References

Diallyl Trisulfide (DATS) Micellar Injection Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Diallyl Trisulfide (DATS) Micellar Injections. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of DATS in micellar formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and stability testing of DATS micellar injections.

Question: I am observing a rapid decrease in DATS concentration in my micellar injection upon storage. What are the likely causes and how can I mitigate this?

Answer: Rapid degradation of this compound (DATS) in micellar injections is a common concern. The primary factor influencing DATS stability in these formulations is temperature. DATS is a volatile, oily compound that is prone to thermal decomposition.

Troubleshooting Steps:

  • Temperature Control:

    • Storage: Store your DATS micellar injections at refrigerated temperatures (e.g., 4°C). At 4°C, DATS micellar injections have shown good stability for at least 24 hours. Avoid storing formulations at room temperature or elevated temperatures for extended periods.

    • Preparation: During the preparation of the micellar solution, minimize exposure to high temperatures. If heating is necessary to facilitate micelle formation, use the lowest effective temperature and the shortest possible duration.

  • pH of the Formulation:

    • Ensure the pH of your micellar injection is within the stable range of 2.6 to 7.0. DATS has been shown to be relatively stable within this pH range. Significant deviations below or above this range can accelerate degradation.

  • Protection from Light:

    • DATS may be sensitive to light. Store your formulations in light-protected containers, such as amber vials, to prevent potential photodegradation.

  • Inert Atmosphere:

    • To minimize oxidative degradation, consider preparing and storing your DATS micellar injections under an inert atmosphere (e.g., nitrogen or argon). While DATS has antioxidant properties, the formulation itself can be susceptible to oxidation.

Question: My DATS micellar injection has turned cloudy or shows precipitation over time. What could be the reason?

Answer: Cloudiness or precipitation in a micellar injection can indicate either physical instability of the micellar system or chemical degradation of DATS leading to insoluble products.

Troubleshooting Steps:

  • Formulation Composition:

    • The stability of the micellar system is dependent on the concentration of the surfactant (e.g., Tween 80) and co-solvents (e.g., propylene glycol, ethanol). Ensure that the concentrations of these excipients are sufficient to maintain the solubility of DATS. The Critical Micelle Concentration (CMC) of the surfactant is a key parameter; below the CMC, micelles will disassociate.

    • Review your formulation ratios. A typical formulation for a self-assembling DATS micellar injection includes propylene glycol, ethanol, Tween 80, and water.

  • Degradation Products:

    • The primary degradation products of DATS are diallyl disulfide (DADS) and diallyl tetrasulfide. While these are also oily compounds, significant degradation could potentially lead to changes in the formulation's appearance. Analyze your sample using HPLC-UV or GC-MS to identify and quantify any degradants.

Logical Troubleshooting Flow for DATS Instability

DATS_Troubleshooting start Start: DATS Instability Observed check_temp Check Storage Temperature (Recommended: 4°C) start->check_temp check_ph Check Formulation pH (Recommended: 2.6-7.0) check_temp->check_ph Temp OK adjust_temp Adjust Storage to 4°C check_temp->adjust_temp Temp Not OK check_light Check Light Protection (Use amber vials) check_ph->check_light pH OK adjust_ph Adjust pH to 2.6-7.0 check_ph->adjust_ph pH Not OK check_formulation Review Formulation Composition (Surfactant/Co-solvent Ratios) check_light->check_formulation Light OK protect_light Implement Light Protection check_light->protect_light Light Not OK analyze_degradation Analyze for Degradation Products (HPLC-UV or GC-MS) check_formulation->analyze_degradation Formulation OK optimize_formulation Optimize Excipient Concentrations check_formulation->optimize_formulation Formulation Not OK identify_products Identify Degradants (DADS, Diallyl Tetrasulfide) analyze_degradation->identify_products adjust_temp->check_ph adjust_ph->check_light protect_light->check_formulation optimize_formulation->analyze_degradation end Stability Improved identify_products->end

Caption: A flowchart for troubleshooting DATS micellar injection instability.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that affect the stability of this compound (DATS) in micellar injections?

A1: The primary factors affecting DATS stability in micellar injections are:

  • Temperature: This is the most significant factor, with higher temperatures accelerating degradation.

  • pH: DATS is most stable in a pH range of 2.6 to 7.0.

  • Light: Exposure to light may cause degradation.

  • Oxygen: As with many sulfur-containing compounds, DATS can be susceptible to oxidation.

Q2: What are the common degradation products of DATS in micellar formulations?

A2: The major degradation products of DATS identified in micellar injections are diallyl disulfide (DADS) and diallyl tetrasulfide. Other potential thermal decomposition products include 3-ethenyl-3,6-dihydro-1,2-dithiin and 3-ethenyl-3,4-dihydro-1,2-dithiin, which may be observed during GC-FID analysis.

Q3: What analytical methods are suitable for assessing the stability of DATS in micellar injections?

A3: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly used methods.

  • HPLC-UV: A validated HPLC-UV method can be used for the quantitative determination of DATS content in the micellar injection.

  • GC-MS: GC-MS is particularly useful for identifying and confirming the structure of degradation products.

Q4: What are the typical excipients used in a DATS micellar injection, and what is their role?

A4: A common self-assembling micellar injection of DATS is prepared using:

  • Propylene glycol and Ethanol: These act as co-solvents to help dissolve the water-insoluble DATS.

  • Tween 80 (Polysorbate 80): This is a non-ionic surfactant that forms the micelles, encapsulating the DATS in its hydrophobic core and allowing for dispersion in the aqueous phase.

  • Water: This serves as the aqueous vehicle for the micellar dispersion.

Q5: How can I improve the stability of my DATS micellar formulation?

A5: To enhance stability:

  • Store the formulation at 4°C.

  • Maintain the pH between 2.6 and 7.0.

  • Protect the formulation from light by using amber vials or other light-blocking containers.

  • Consider preparing and storing the formulation under an inert gas like nitrogen to prevent oxidation.

  • Optimize the concentrations of Tween 80 and co-solvents to ensure robust micelle formation and DATS encapsulation.

Quantitative Data Summary

The following tables summarize the available quantitative data on the stability of DATS under various conditions.

Table 1: Influence of pH on DATS Stability in Micellar Injection

pH ValueDATS Content Remaining (%) after 15 minutes at room temperature
2.696.3
3.495.6
4.495.3
5.395.0
6.095.0
7.095.5
Data adapted from Ju et al., 2010.

Table 2: Bench-Top Stability of DATS in Micellar Injection at 4°C

Time (hours)DATS Content Remaining (%)
0100
2Not specified, but stable
4Not specified, but stable
8Not specified, but stable
12Not specified, but stable
24Not specified, but stable
Data derived from Ju et al., 2010, which states the formulation was stable over 24 hours at 4°C.

Experimental Protocols

Protocol 1: Preparation of this compound Self-Assembled Micellar Injection

This protocol is based on the method described by Ju et al. (2010).

Materials:

  • This compound (DATS)

  • Propylene glycol

  • Ethanol

  • Tween 80 (Polysorbate 80)

  • Water for Injection

Procedure:

  • Accurately weigh the required amounts of DATS, propylene glycol, ethanol, and Tween 80.

  • In a suitable vessel, mix the propylene glycol, ethanol, and Tween 80.

  • Add the DATS to the mixture of excipients and stir until a clear solution is formed.

  • Slowly add the water for injection to the organic solution while stirring continuously. The solution should self-assemble into a clear micellar injection.

  • Filter the final solution through a sterile 0.22 µm filter.

  • Aseptically fill the solution into sterile, light-protected vials (e.g., amber glass vials).

Experimental Workflow for DATS Micellar Injection Preparation

DATS_Preparation_Workflow start Start weigh Weigh DATS and Excipients (Propylene Glycol, Ethanol, Tween 80) start->weigh mix_excipients Mix Propylene Glycol, Ethanol, and Tween 80 weigh->mix_excipients add_dats Add DATS to Excipient Mixture and Stir until Clear mix_excipients->add_dats add_water Slowly Add Water for Injection with Continuous Stirring add_dats->add_water filter Sterile Filter through 0.22 µm Filter add_water->filter fill Aseptically Fill into Light-Protected Vials filter->fill end End fill->end DATS_Degradation DATS This compound (DATS) DADS Diallyl Disulfide (DADS) DATS->DADS Degradation DATTS Diallyl Tetrasulfide DATS->DATTS Degradation Stress Stress Conditions (Heat, Improper pH, Light, Oxygen) Stress->DATS

Technical Support Center: Diallyl Trisulfide and Prasugrel In Vivo Interaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the in vivo interaction between diallyl trisulfide (DATS) and prasugrel.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound (DATS) and prasugrel?

A1: this compound (DATS), a major organosulfur compound from garlic, exhibits antiplatelet activity, likely by modifying sulfhydryl groups on platelet proteins[1][2]. Prasugrel is a prodrug that is metabolized into an active form that irreversibly inhibits the P2Y12 receptor on platelets, thereby preventing platelet activation and aggregation[3].

Q2: What is the metabolic pathway of prasugrel and which enzymes are involved?

A2: Prasugrel is a prodrug that requires a two-step metabolic activation. First, it is rapidly hydrolyzed by esterases to an inactive thiolactone intermediate. This intermediate is then converted to its active metabolite, R-138727, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19[3][4].

Q3: Is there a potential for a pharmacokinetic interaction between DATS and prasugrel?

A3: A pharmacokinetic interaction is plausible. Diallyl sulfide (DAS), a related organosulfur compound, has been shown to induce CYP2B enzymes in rodents and activate the human CYP2B6 promoter[5][6]. If DATS similarly induces CYP2B6, it could potentially increase the conversion of prasugrel to its active metabolite. However, one study indicated that DATS itself did not induce CYP2B1/2 mRNA in rats, suggesting its inductive effect may be less pronounced than that of DAS[5]. Conversely, some in vitro studies suggest that garlic extracts can inhibit CYP3A4[7]. If DATS inhibits CYP3A4, it could decrease the formation of prasugrel's active metabolite. The net effect in vivo is currently unknown and warrants experimental investigation.

Q4: Is there a potential for a pharmacodynamic interaction between DATS and prasugrel?

A4: Yes, a pharmacodynamic interaction is possible. Both DATS and prasugrel have antiplatelet effects[1][3]. Therefore, their co-administration could lead to an additive or synergistic antiplatelet effect, potentially increasing the risk of bleeding[8][9]. In vivo studies in mice have shown that while prasugrel significantly increases bleeding time, DATS does not have the same effect at the doses tested[1].

Q5: What are the expected outcomes if DATS inhibits the metabolism of prasugrel?

A5: If DATS inhibits CYP3A4 and/or CYP2B6, the conversion of prasugrel to its active metabolite would be reduced. This would lead to lower plasma concentrations of the active metabolite, resulting in diminished antiplatelet effects and potentially therapeutic failure of prasugrel.

Q6: What are the expected outcomes if DATS induces the metabolism of prasugrel?

A6: If DATS induces CYP3A4 and/or CYP2B6, the rate of conversion of prasugrel to its active metabolite could be increased. This might lead to higher peak concentrations of the active metabolite and a stronger antiplatelet effect, which could increase the risk of bleeding. However, a study with the potent CYP inducer rifampin showed no significant effect on the overall exposure to prasugrel's active metabolite, suggesting that induction may not be clinically significant[1][3][10][11].

Troubleshooting Guide

Observed Issue Potential Cause Suggested Troubleshooting Steps
Unexpectedly low antiplatelet effect of prasugrel when co-administered with DATS. Pharmacokinetic Interaction: DATS may be inhibiting CYP3A4 and/or CYP2B6, reducing the formation of prasugrel's active metabolite.1. Perform an in vitro CYP inhibition assay to determine the IC50 of DATS on human CYP3A4 and CYP2B6. 2. Measure the plasma concentrations of prasugrel's active metabolite (R-138727) in your in vivo model with and without DATS co-administration. 3. Consider that some garlic preparations have been reported to inhibit CYP3A4[7].
Unexpectedly high antiplatelet effect or signs of bleeding (e.g., increased bleeding time) with co-administration. Pharmacodynamic Interaction: Additive or synergistic antiplatelet effects of DATS and prasugrel.1. Assess platelet aggregation ex vivo using agonists like ADP to quantify the combined effect. 2. Perform a tail bleeding assay to evaluate the in vivo bleeding risk of the combination compared to each agent alone. 3. Garlic has been reported to potentiate the effects of antiplatelet agents[8].
High variability in prasugrel's antiplatelet effect in the presence of DATS. Variable Induction/Inhibition: The net effect of DATS on CYP enzymes may be subject to significant inter-individual variability.1. Ensure consistent sourcing and preparation of DATS to minimize variability in its composition. 2. Increase the number of animals per group to improve statistical power. 3. Consider that the effects of garlic constituents on CYP enzymes can be species-dependent[7].
No significant interaction observed. No Clinically Relevant Interaction: The effects of DATS on prasugrel's metabolism and antiplatelet activity may not be significant at the doses used.1. Confirm the doses of DATS and prasugrel are pharmacologically active in your model. 2. A study with the strong CYP3A4 inhibitor ketoconazole did not significantly affect the overall exposure to prasugrel's active metabolite, suggesting alternative metabolic pathways can compensate[2][4][12].

Data Presentation

Table 1: Pharmacokinetic Parameters of Prasugrel's Active Metabolite (R-138727) with a CYP3A4 Inhibitor (Ketoconazole)

ParameterPrasugrel AlonePrasugrel + Ketoconazole% ChangeReference
Loading Dose (60 mg) [2][4]
Cmax (ng/mL)16589.1-46%[4]
AUC0-24 (ngh/mL)4224220%[2][4]
Maintenance Dose (15 mg) [2][4]
Cmax (ng/mL)59.839.5-34%[4]
AUC0-24 (ngh/mL)206212+3%[2][4]

Table 2: Pharmacokinetic Parameters of Prasugrel's Active Metabolite (R-138727) with a CYP Inducer (Rifampin)

ParameterPrasugrel AlonePrasugrel + Rifampin% ChangeReference
Loading Dose (60 mg) [1][3][10][11]
Cmax (ng/mL)1461460%[10]
AUCinf (ngh/mL)419423+1%[10]
Maintenance Dose (10 mg) [1][3][10][11]
Cmax (ng/mL)47.949.3+3%[10]
AUC0-24 (ngh/mL)209208-0.5%[10]

Experimental Protocols

In Vivo Protocol: Assessment of this compound and Prasugrel Interaction in a Rat Model

This protocol is a template and should be adapted and approved by the institution's animal care and use committee.

1. Animals:

  • Male Sprague-Dawley rats (250-300g).

  • Acclimatize for at least one week before the experiment.

2. Study Groups (n=6-8 per group):

  • Group 1 (Control): Vehicle for DATS + Vehicle for prasugrel.

  • Group 2 (DATS alone): DATS in vehicle + Vehicle for prasugrel.

  • Group 3 (Prasugrel alone): Vehicle for DATS + Prasugrel.

  • Group 4 (DATS + Prasugrel): DATS in vehicle + Prasugrel.

3. Dosing:

  • DATS: Administer orally (gavage) at a predetermined dose (e.g., 40 mg/kg) daily for a set period (e.g., 7 days) to assess potential for enzyme induction.

  • Prasugrel: On the final day of the study, administer a single oral dose of prasugrel (e.g., 10 mg/kg).

4. Pharmacokinetic Analysis:

  • Collect blood samples via tail vein or cannula at multiple time points post-prasugrel administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Process blood to obtain plasma and store at -80°C.

  • Analyze plasma concentrations of prasugrel's active metabolite (R-138727) using a validated LC-MS/MS method.

5. Pharmacodynamic Analysis (Platelet Aggregation):

  • At a predetermined time point after prasugrel administration (e.g., 2 hours), collect blood for platelet aggregation studies.

  • Prepare platelet-rich plasma (PRP).

  • Perform light transmission aggregometry using ADP as the agonist.

  • An alternative is a high-throughput microtiter plate method[13].

6. Bleeding Time Assay:

  • Perform a tail bleeding time assay at a set time point after the final dose.

  • Transect the tail (e.g., 3 mm from the tip) and measure the time to cessation of bleeding.

Mandatory Visualizations

Prasugrel_Metabolism Prasugrel Prasugrel (Prodrug) Thiolactone Inactive Thiolactone Intermediate Prasugrel->Thiolactone Esterases Active_Metabolite Active Metabolite (R-138727) Thiolactone->Active_Metabolite CYP3A4, CYP2B6 (major) CYP2C9, CYP2C19 (minor) P2Y12 P2Y12 Receptor Active_Metabolite->P2Y12 Irreversible Binding Platelet_Inhibition Platelet Inhibition P2Y12->Platelet_Inhibition Inhibition of Activation

Caption: Metabolic activation pathway of prasugrel.

Potential_Interaction cluster_PK Pharmacokinetic Interaction cluster_PD Pharmacodynamic Interaction DATS_PK This compound CYP3A4 CYP3A4 DATS_PK->CYP3A4 Potential Inhibition (?) CYP2B6 CYP2B6 DATS_PK->CYP2B6 Potential Induction (?) Prasugrel_Activation Prasugrel Activation CYP3A4->Prasugrel_Activation CYP2B6->Prasugrel_Activation DATS_PD This compound Platelet Platelet DATS_PD->Platelet Antiplatelet Effect Prasugrel_PD Prasugrel Prasugrel_PD->Platelet Antiplatelet Effect Bleeding Increased Bleeding Risk Platelet->Bleeding Additive/Synergistic Effect

Caption: Potential pharmacokinetic and pharmacodynamic interactions.

Troubleshooting_Workflow Start Start: Unexpected In Vivo Result Check_PK Pharmacokinetic Interaction? Start->Check_PK Check_PD Pharmacodynamic Interaction? Check_PK->Check_PD No Measure_Metabolite Measure Prasugrel Active Metabolite Levels Check_PK->Measure_Metabolite Yes Platelet_Agg Ex Vivo Platelet Aggregation Assay Check_PD->Platelet_Agg Yes Conclusion_None Conclusion: No Significant Interaction Check_PD->Conclusion_None No CYP_Assay In Vitro CYP Inhibition/Induction Assay Measure_Metabolite->CYP_Assay Conclusion_PK Conclusion: PK Interaction Likely CYP_Assay->Conclusion_PK Bleeding_Time In Vivo Bleeding Time Assay Platelet_Agg->Bleeding_Time Conclusion_PD Conclusion: PD Interaction Likely Bleeding_Time->Conclusion_PD

Caption: Experimental troubleshooting workflow.

References

Validation & Comparative

A Comparative Guide to Diallyl Trisulfide and Other Phytochemicals on Nrf2 and BDNF Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the effects of Diallyl Trisulfide (DATS), a key organosulfur compound from garlic, on the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Brain-Derived Neurotrophic Factor (BDNF) signaling pathways. The performance of DATS is objectively compared with other well-researched phytochemicals, namely sulforaphane from broccoli sprouts and curcumin from turmeric, supported by experimental data from peer-reviewed studies.

I. Comparative Efficacy on the Nrf2 Pathway

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Upon activation, Nrf2 translocates to the nucleus and initiates the transcription of a wide array of antioxidant and cytoprotective genes.

Quantitative Comparison of Nrf2 Activation

The potency of DATS, sulforaphane, and curcumin in activating the Nrf2 pathway has been evaluated using various in vitro assays. While direct head-to-head comparisons of all three compounds in a single study are limited, a comparative assessment can be made from existing data.

CompoundAssay TypeCell LinePotency (EC50 or CD Value)Key FindingsReference
This compound (DATS) HO-1 and NQO1 Induction (Western Blot)Human gastric epithelial (AGS) cellsNot determinedDATS was the most potent inducer of HO-1 and NQO1 compared to diallyl sulfide (DAS) and diallyl disulfide (DADS).[1][1]
Sulforaphane ARE-luciferase reporter assayAREc32 cellsEC50: 33 µMDemonstrated potent activation of the Nrf2 pathway.[2]
NQO1 Induction AssayCD Value: 0.2 µMSulforaphane showed the highest potency in doubling NQO1 activity among various phytochemicals.[3][3]
NQO1 Induction Assay-13.5-fold more effective than curcumin in inducing NQO1.[2][2]
Curcumin ARE-luciferase reporter assayAREc32 cellsEC50: 36 µMShowed Nrf2 activation, although slightly less potent than sulforaphane in this assay.[2][2]

Note: EC50 is the concentration of a compound that gives a half-maximal response. CD value is the concentration required to double the enzyme activity. Lower values indicate higher potency.

II. Modulation of the BDNF Pathway

BDNF is a neurotrophin essential for neuronal survival, growth, and synaptic plasticity. Dysregulation of the BDNF pathway is implicated in various neurological and psychiatric disorders.

Comparative Effects on BDNF Expression

Both DATS and curcumin have been shown to positively modulate BDNF levels, although direct comparative studies are scarce. The available data is summarized below.

CompoundExperimental ModelTissue/Cell TypeDosage/ConcentrationEffect on BDNFReference
This compound (DATS) Chronic constriction injury-induced neuropathic pain in ratsSciatic nerve and dorsal root ganglia20 and 40 mg/kg for 14 daysRestored the reduced levels of BDNF.[4][4]
Curcumin Chronic unpredictable stress in ratsHippocampus2.5, 5, 10, and 20 mg/kgPrevented the stress-induced decrease in both mRNA and protein levels of BDNF.[5][5]
Hypoxic-brain injury in miceHippocampusNot specifiedPromoted the expression of BDNF.[6][7][6][7]
Cultured rodent cortical neuronsCortical neuronsNot specifiedIncreased BDNF levels.

III. Signaling Pathways and Experimental Workflows

Nrf2 Signaling Pathway

The following diagram illustrates the canonical Nrf2 activation pathway and the points of intervention by electrophilic compounds like DATS and sulforaphane.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DATS This compound (DATS) Keap1_Nrf2 Keap1-Nrf2 Complex DATS->Keap1_Nrf2 inhibit SFN Sulforaphane (SFN) SFN->Keap1_Nrf2 inhibit ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 inhibit Cul3 Cul3-Rbx1 E3 Ligase Keap1_Nrf2->Cul3 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Cul3->Nrf2_cyto Ubiquitination Ub Ubiquitin Proteasome Proteasome Nrf2_cyto->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates sMaf sMaf Nrf2_nuc->sMaf dimerizes ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds sMaf->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes activates transcription

Caption: DATS and Sulforaphane activate the Nrf2 pathway by inhibiting Keap1-mediated degradation of Nrf2.

BDNF Signaling Pathway

This diagram shows a simplified representation of the BDNF signaling cascade and its potential modulation by phytochemicals.

BDNF_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BDNF BDNF TrkB TrkB Receptor BDNF->TrkB binds PI3K PI3K TrkB->PI3K MAPK MAPK/ERK TrkB->MAPK Akt Akt PI3K->Akt CREB CREB Akt->CREB MAPK->CREB Gene_Expression Gene Expression (Neuronal Survival, Synaptic Plasticity) CREB->Gene_Expression promotes DATS_Curcumin DATS / Curcumin DATS_Curcumin->BDNF increases expression

Caption: DATS and Curcumin can increase BDNF expression, activating downstream pro-survival pathways.

Experimental Workflow: Nrf2 Activation Assessment

The following diagram outlines a typical workflow for assessing the Nrf2-activating potential of a compound.

Experimental_Workflow cluster_assays Nrf2 Activation Assays start Start: Cell Culture (e.g., HepG2, AREc32) treatment Treatment with Compound (e.g., DATS, Sulforaphane) start->treatment luciferase ARE-Luciferase Reporter Assay treatment->luciferase western_blot Western Blot (Nrf2, HO-1, NQO1) treatment->western_blot immunofluorescence Immunofluorescence (Nrf2 Nuclear Translocation) treatment->immunofluorescence data_analysis Data Analysis (EC50, Fold Change) luciferase->data_analysis western_blot->data_analysis immunofluorescence->data_analysis conclusion Conclusion: Compound's Nrf2 Activating Potential data_analysis->conclusion

Caption: A generalized workflow for evaluating a compound's ability to activate the Nrf2 pathway.

IV. Experimental Protocols

A. ARE-Luciferase Reporter Assay for Nrf2 Activation

This assay quantitatively measures the activation of the Nrf2 pathway by a test compound.

1. Principle: This assay utilizes a cell line stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of an Antioxidant Response Element (ARE). Activation of Nrf2 leads to its binding to the ARE, driving the expression of luciferase. The luminescence produced upon addition of a luciferase substrate is proportional to the level of Nrf2 activation.

2. Materials:

  • ARE-Luciferase reporter cell line (e.g., AREc32, HepG2-ARE)

  • Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics

  • Test compounds (DATS, sulforaphane, curcumin) dissolved in a suitable solvent (e.g., DMSO)

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

3. Protocol:

  • Cell Seeding: Seed the ARE-luciferase reporter cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known Nrf2 activator).

  • Incubation: Incubate the cells with the compounds for a predetermined time (e.g., 24 hours).

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC50 value for each compound by plotting the fold induction against the compound concentration.

B. Western Blot for Nrf2, HO-1, and NQO1

This technique is used to detect and quantify the protein levels of Nrf2 and its downstream targets, HO-1 and NQO1.

1. Principle: Proteins from cell or tissue lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

2. Materials:

  • Cell or tissue samples treated with test compounds

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

3. Protocol:

  • Protein Extraction: Lyse the cells or tissues in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (β-actin or GAPDH).

C. BDNF ELISA (Enzyme-Linked Immunosorbent Assay)

This assay is used for the quantitative measurement of BDNF protein in biological samples such as brain tissue homogenates, serum, or cell culture supernatants.

1. Principle: This is a sandwich ELISA where a capture antibody specific for BDNF is coated onto a microplate. The sample is added, and any BDNF present is captured by the antibody. A second, detection antibody (often biotinylated) that also binds to BDNF is then added. This is followed by the addition of a streptavidin-HRP conjugate and a substrate solution, resulting in a colorimetric reaction. The intensity of the color is proportional to the amount of BDNF in the sample.

2. Materials:

  • BDNF ELISA kit (containing pre-coated plates, detection antibody, standards, buffers, and substrate)

  • Brain tissue, serum, or cell culture supernatant samples

  • Microplate reader capable of measuring absorbance at 450 nm

  • Distilled or deionized water

  • Pipettes and tips

3. Protocol:

  • Sample and Standard Preparation:

    • Prepare brain tissue homogenates by homogenizing the tissue in lysis buffer containing protease inhibitors. Centrifuge to clarify the lysate.

    • Reconstitute the BDNF standard to create a stock solution and then perform serial dilutions to generate a standard curve.

    • Dilute the samples as necessary in the provided assay diluent.

  • Assay Procedure (follow kit-specific instructions):

    • Add standards and samples to the appropriate wells of the pre-coated microplate.

    • Incubate for the specified time (e.g., 2 hours at room temperature).

    • Wash the wells multiple times with the provided wash buffer.

    • Add the biotinylated detection antibody to each well and incubate.

    • Wash the wells.

    • Add the streptavidin-HRP conjugate to each well and incubate.

    • Wash the wells.

    • Add the substrate solution to each well and incubate in the dark until color develops.

    • Add the stop solution to each well to stop the reaction.

  • Measurement: Immediately read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Use the standard curve to determine the concentration of BDNF in the samples.

    • Normalize the BDNF concentration to the total protein concentration of the sample if applicable.

V. Conclusion

This compound demonstrates significant potential as a modulator of both the Nrf2 and BDNF pathways. While direct quantitative comparisons with other phytochemicals like sulforaphane and curcumin are not always available in a single study, the existing evidence suggests that DATS is a potent activator of the Nrf2 pathway, comparable in its own class of organosulfur compounds. Sulforaphane appears to be a highly potent Nrf2 activator among the phytochemicals compared. Both DATS and curcumin have shown the ability to upregulate BDNF, indicating their potential neuroprotective effects.

This guide provides a framework for researchers to compare these compounds and offers detailed protocols for key experimental assays. Further head-to-head studies are warranted to provide a more definitive quantitative comparison of the efficacy of these promising natural compounds.

References

Diallyl Trisulfide vs. Sodium Sulfide as Hydrogen Sulfide Donors in Myocardial Tissue: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of hydrogen sulfide (H₂S) donors is critical for advancing cardiovascular research. This guide provides an objective comparison of Diallyl Trisulfide (DATS) and Sodium Sulfide (Na₂S), two commonly used H₂S donors, in the context of myocardial protection.

Hydrogen sulfide is recognized as a crucial signaling molecule with significant cardioprotective effects, including antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2][3] The choice of H₂S donor is paramount in experimental studies, as the kinetics of H₂S release and the donor's intrinsic properties can significantly influence biological outcomes. DATS, a natural organosulfur compound found in garlic, and Na₂S, a simple inorganic salt, represent two distinct classes of H₂S donors.[4][5][6] While both effectively deliver H₂S, their mechanisms of action and resulting cellular effects exhibit notable differences.

Comparative Analysis of H₂S Release and Cardioprotective Efficacy

A key differentiator between DATS and Na₂S is their H₂S release profile. Na₂S provides a rapid, bolus release of H₂S upon dissolution in aqueous solutions.[5][6][7] In contrast, DATS, a polysulfide, releases H₂S more slowly and in a sustained manner, often dependent on the presence of thiols like glutathione.[4][8] This distinction in release kinetics can have profound implications for cellular signaling and therapeutic efficacy.

ParameterThis compound (DATS)Sodium Sulfide (Na₂S)Source(s)
H₂S Release Profile Slow, sustained release, thiol-dependentRapid, bolus release upon dissolution[4][5][6][9]
Max H₂S Concentration (in vitro) 2.109 ± 0.058 µM (from 20 µM DATS)21.986 ± 1.026 µM (from 25 µM Na₂S)[9]
Max Rate of H₂S Production (in vitro) 0.082 ± 0.012 µM/s (from 20 µM DATS)9.082 ± 0.235 µM/s (from 25 µM Na₂S)[9]
Infarct Size Reduction Significantly reduces infarct size per area at risk.Attenuates myocardial infarct size.[1][10][11]
Cardiac Function Improvement Improves left ventricular function post-ischemia.Long-term administration improves cardiac function.[8][11][12]
Mitochondrial Function Preserves mitochondrial respiration and coupling.Can further decrease infarct size in a cyclophilin D-independent manner, but does not alter mitochondrial susceptibility to permeability transition on its own.[1][10]

Signaling Pathways and Molecular Mechanisms

Both DATS and Na₂S exert their cardioprotective effects through the modulation of various signaling pathways. However, the specific pathways activated can differ, highlighting their distinct molecular mechanisms.

DATS has been shown to activate several pro-survival pathways. It can enhance the phosphorylation of AMPK, Akt, and GSK-3β, and increase the expression of HIF-1α, contributing to the reduction of myocardial apoptosis.[12][13] Furthermore, DATS activates the SIRT1 signaling pathway, which in turn upregulates the Nrf-2/HO-1 antioxidant response and suppresses endoplasmic reticulum stress-mediated apoptosis.[14] DATS also promotes the activation of eNOS, leading to increased nitric oxide (NO) bioavailability, which plays a role in its cardioprotective effects.[1][2][9]

Na₂S has also been demonstrated to be cardioprotective, in part through NO-dependent mechanisms. Studies have shown that Na₂S can promote the phosphorylation of eNOS at its activator site (S1176) in ischemic cardiac tissue.[10] The cardioprotective effect of Na₂S can be reversed by inhibitors of PKG, a downstream effector of NO signaling.[10]

DATS_Signaling_Pathway cluster_DATS DATS-Mediated Cardioprotection DATS This compound (DATS) H2S H₂S Release (slow) DATS->H2S AMPK ↑ AMPK phosphorylation H2S->AMPK SIRT1 ↑ SIRT1 activation H2S->SIRT1 eNOS ↑ eNOS activation H2S->eNOS AKT ↑ Akt phosphorylation AMPK->AKT GSK3B ↑ GSK-3β phosphorylation AKT->GSK3B HIF1A ↑ HIF-1α expression GSK3B->HIF1A Apoptosis ↓ Myocardial Apoptosis Cardioprotection Cardioprotection HIF1A->Cardioprotection NRF2 ↑ Nrf-2/HO-1 SIRT1->NRF2 ER_Stress ↓ ER Stress SIRT1->ER_Stress NRF2->Cardioprotection ER_Stress->Apoptosis NO ↑ NO bioavailability eNOS->NO NO->Cardioprotection

Figure 1. DATS Signaling Pathway in Myocardial Protection.

Na2S_Signaling_Pathway cluster_Na2S Na₂S-Mediated Cardioprotection Na2S Sodium Sulfide (Na₂S) H2S H₂S Release (rapid) Na2S->H2S eNOS ↑ eNOS phosphorylation (S1176) H2S->eNOS PKG ↑ VASP phosphorylation (PKG pathway) eNOS->PKG Cardioprotection Cardioprotection PKG->Cardioprotection

Figure 2. Na₂S Signaling Pathway in Myocardial Protection.

Experimental Protocols

The following are generalized experimental protocols based on methodologies reported in the cited literature for inducing myocardial ischemia-reperfusion (I/R) injury in rodent models and assessing the effects of H₂S donors.

In Vivo Myocardial Ischemia-Reperfusion (I/R) Injury Model
  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine mixture or by inhalation of isoflurane.

  • Surgical Procedure:

    • The animal is intubated and connected to a rodent ventilator.

    • A left thoracotomy is performed to expose the heart.

    • The left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia. Successful occlusion is confirmed by the appearance of a pale color in the myocardial tissue.

    • Ischemia is maintained for a period of 30-45 minutes.

    • The ligature is then released to allow for reperfusion, which typically lasts for 2 to 24 hours.

  • Drug Administration:

    • DATS: Administered typically via oral gavage (e.g., 20-40 mg/kg) for several days prior to surgery, or intravenously/intraperitoneally (e.g., 200 µg/kg) just before reperfusion.[11][12]

    • Na₂S: Administered as an intravenous bolus (dose varies) typically a few minutes before the onset of reperfusion.[10]

  • Assessment of Myocardial Injury:

    • Infarct Size Measurement: At the end of the reperfusion period, the heart is excised. The area at risk and the infarcted area are determined using Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC) staining, respectively.

    • Cardiac Function: Assessed by echocardiography to measure parameters such as ejection fraction and fractional shortening at various time points post-I/R.[11]

    • Biochemical Markers: Blood samples are collected to measure levels of cardiac injury markers like troponin-I.[11]

Experimental_Workflow cluster_assessment Outcome Measures A Rodent Model (Rat/Mouse) B Anesthesia & Ventilation A->B C Thoracotomy & Heart Exposure B->C D LAD Ligation (Ischemia for 30-45 min) C->D E H₂S Donor Administration (DATS or Na₂S) D->E pre-reperfusion F Reperfusion (2-24 hours) D->F release ligature E->F G Assessment of Myocardial Injury F->G H Infarct Size (TTC Staining) G->H I Cardiac Function (Echocardiography) G->I J Biochemical Markers (Troponin-I) G->J

Figure 3. General Experimental Workflow for I/R Injury.

H₂S Measurement in Myocardial Tissue
  • Tissue Homogenization: Myocardial tissue samples are snap-frozen in liquid nitrogen and then homogenized in a buffer solution.

  • H₂S Detection: H₂S levels in the tissue homogenates are measured. One common method is chemiluminescent gas chromatography, which provides sensitive and specific detection of H₂S.[9]

  • Data Analysis: The concentration of H₂S is calculated and compared between different experimental groups (e.g., sham, I/R + vehicle, I/R + DATS/Na₂S).

Conclusion

Both this compound and Sodium Sulfide are valuable tools for investigating the therapeutic potential of hydrogen sulfide in myocardial protection. The choice between these donors should be guided by the specific research question.

  • Na₂S is suitable for studies investigating the effects of a rapid, high-concentration burst of H₂S. Its mechanism appears to be, at least in part, dependent on the NO/cGMP pathway.

  • DATS , with its slower, more sustained H₂S release, may better mimic endogenous H₂S production and could be advantageous for studies exploring long-term protective effects. Its mechanism involves a broader range of signaling pathways, including AMPK, SIRT1, and eNOS activation.

This guide provides a framework for understanding the key differences between DATS and Na₂S. Researchers are encouraged to consult the primary literature for more detailed information and to tailor their experimental design to the specific properties of their chosen H₂S donor.

References

Validating GC-FID Methods for Diallyl Trisulfide and Diallyl Disulfide Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of garlic-derived organosulfur compounds, the accurate quantification of diallyl disulfide (DADS) and diallyl trisulfide (DATS) is critical. Gas chromatography with flame ionization detection (GC-FID) stands out as a robust and widely adopted method for this purpose. This guide provides a comprehensive overview of a validated GC-FID method, comparing its performance with alternative techniques and presenting the necessary experimental data and protocols to ensure reliable and reproducible results.

Performance Comparison of Analytical Methods

While several techniques can be employed for the analysis of DADS and DATS, GC-FID offers a balance of sensitivity, selectivity, and cost-effectiveness. The following table summarizes the performance of a validated GC-FID method and compares it with a gas chromatography-electron capture detection (GC-ECD) method.

ParameterGC-FID Method[1][2][3][4]GC-ECD Method[5][6]
Linearity Range (DADS) 0.5–20 µg/mL50–5000 ng/mL and 1–30 µg/mL
Linearity Range (DATS) 0.5–20 µg/mL10–500 ng/mL and 0.2–20 µg/mL
Correlation Coefficient (r) (DADS) 0.99990.9989 and 0.9983
Correlation Coefficient (r) (DATS) 0.99990.9989 and 0.9993
Limit of Detection (LOD) (DADS) 0.3063 µg/mL< 50 ng/mL
Limit of Detection (LOD) (DATS) 0.1986 µg/mL< 10 ng/mL
Limit of Quantification (LOQ) (DADS) 1.0210 µg/mLNot explicitly stated
Limit of Quantification (LOQ) (DATS) 0.6621 µg/mLNot explicitly stated
Accuracy (% Recovery) (DADS) 98.05–101.76%92.0–112.2%
Accuracy (% Recovery) (DATS) 98.05–101.76%88.0–114.1%
Precision (CV/RSD) (DADS) ≤ 2%Intra-day: 1.2–7.76%, Inter-day: 3.7–11.3%
Precision (CV/RSD) (DATS) ≤ 2%Intra-day: 2.8–7.5%, Inter-day: 5.2–10.8%
Detailed Experimental Protocol: Validated GC-FID Method

This section outlines the detailed methodology for the analysis of DADS and DATS using a validated GC-FID method.[1][2][3][4]

1. Instrumentation and Materials:

  • Gas Chromatograph: A Shimadzu GC model GC-17A equipped with a flame ionization detector (FID) is utilized.[1]

  • Column: An HP-1 capillary column (30 m length, 0.32 mm inner diameter, 0.25 μm film thickness) is employed for separation.[1]

  • Gases: Ultra-high purity (UHP) nitrogen is used as the carrier gas, with UHP hydrogen and air for the FID.[1]

  • Reagents: Diallyl disulfide and this compound standards, hexane (analytical grade), acetone (analytical grade), and acetophenone (internal standard).[1]

2. Chromatographic Conditions:

  • Injector Temperature: 200°C.[1][2][4]

  • Detector Temperature: 200°C.[1][2][4]

  • Oven Temperature Program: The initial column temperature is set at 140°C, then increased at a rate of 1°C/min to 180°C.[1][2][4]

  • Carrier Gas Flow Rate: 0.80 mL/min.[1][2][4]

  • Injection Volume: 1.0 μL.[1][2][4]

3. Standard and Sample Preparation:

  • Standard Solutions: Stock solutions of DADS and DATS are prepared in an appropriate solvent (e.g., hexane). A series of working standard solutions are then prepared by diluting the stock solutions to cover the desired concentration range (e.g., 0.5–2.0 µg/mL).[1] An internal standard such as acetophenone can be added to both standards and samples to improve precision.[1]

  • Sample Preparation: The extraction method for DADS and DATS from the sample matrix (e.g., garlic cloves) should be optimized. This may involve homogenization, solvent extraction, and filtration before injection into the GC.[1]

4. Method Validation Parameters: The method is validated for selectivity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][3][4]

  • Selectivity: The ability of the method to separate DADS and DATS from other components in the sample matrix is confirmed by comparing the chromatograms of a blank matrix, a spiked matrix, and a standard solution.[1]

  • Linearity: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The correlation coefficient (r) should be close to 1 (≥ 0.999).[1][4]

  • Accuracy: The accuracy is determined by calculating the percentage recovery of known amounts of DADS and DATS spiked into a sample matrix.[1]

  • Precision: The precision of the method is evaluated by analyzing multiple replicates of a sample and is expressed as the coefficient of variation (CV) or relative standard deviation (RSD), which should ideally be ≤ 2%.[1]

  • LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) are determined based on the standard deviation of the response and the slope of the calibration curve.[1]

Visualizing the Workflow and Method Comparison

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for GC-FID method validation and a logical comparison with an alternative method.

GC_FID_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_result Result Standard_Prep Standard Preparation (DADS & DATS) GC_FID_Analysis GC-FID Analysis Standard_Prep->GC_FID_Analysis Sample_Prep Sample Preparation (e.g., Garlic Extract) Sample_Prep->GC_FID_Analysis Selectivity Selectivity GC_FID_Analysis->Selectivity Linearity Linearity GC_FID_Analysis->Linearity Accuracy Accuracy GC_FID_Analysis->Accuracy Precision Precision GC_FID_Analysis->Precision LOD_LOQ LOD & LOQ GC_FID_Analysis->LOD_LOQ Validated_Method Validated Analytical Method Selectivity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Method_Comparison cluster_analyte Analytes cluster_methods Analytical Methods cluster_params Comparison Parameters Analytes Diallyl Disulfide (DADS) This compound (DATS) GC_FID GC-FID Analytes->GC_FID GC_ECD GC-ECD Analytes->GC_ECD Sensitivity Sensitivity (LOD) GC_FID->Sensitivity Linearity Linearity GC_FID->Linearity Precision Precision GC_FID->Precision Cost Cost-Effectiveness GC_FID->Cost GC_ECD->Sensitivity GC_ECD->Linearity GC_ECD->Precision GC_ECD->Cost

References

A Comparative Analysis of Diallyl Trisulfide and Other Polysulfides on Platelet Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-platelet aggregation effects of Diallyl Trisulfide (DATS), a prominent organosulfur compound derived from garlic, with other related polysulfides. The information presented is supported by experimental data to assist in research and development endeavors focused on novel anti-thrombotic agents.

Data Presentation: Comparative Inhibitory Effects

The following table summarizes the available quantitative and qualitative data on the inhibition of platelet aggregation by this compound and other selected polysulfides. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies, such as the platelet agonist used.

CompoundChemical StructureType of PolysulfideInhibitory Effect on Platelet AggregationIC50 ValueKey Findings & Citations
This compound (DATS) CH₂=CHCH₂-S-S-S-CH₂CH=CHTrisulfidePotent, concentration-dependent inhibition~28 µM (for Ca²⁺ mobilization)Significantly more potent than its saturated analogue, DPTS. Inhibits aggregation induced by thrombin, U46619, and collagen.[1][2][3]
Dipropyl Trisulfide (DPTS) CH₃CH₂CH₂-S-S-S-CH₂CH₂CH₃Trisulfide (Saturated)Weak inhibitionNot reportedSaturated analogue of DATS with significantly lower anti-platelet activity.[1][3]
Ajoene C₉H₁₄OS₃Thiosulfinate derivativePotent, irreversible inhibition95 ± 5 µM (collagen-induced)A major antiplatelet compound derived from garlic that acts synergistically with other anti-aggregatory agents.[1]
Allicin C₆H₁₀OS₂ThiosulfinatePotent inhibitionNot specifiedPrecursor to many other organosulfur compounds; its anti-platelet activity is well-documented.[4]

Experimental Protocols

The primary method utilized in the cited studies to evaluate the effect of polysulfides on platelet aggregation is Light Transmission Aggregometry (LTA) .

Principle of Light Transmission Aggregometry

LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets are in suspension and cause the plasma to be turbid, resulting in low light transmission. Upon the addition of an agonist, platelets aggregate, forming larger clumps and reducing the turbidity of the plasma, which in turn increases the amount of light that can pass through.

Detailed Methodology for In Vitro Platelet Aggregation Assay
  • Blood Collection and Preparation of Platelet-Rich Plasma (PRP):

    • Whole blood is drawn from healthy human or animal subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • To obtain PRP, the whole blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. This separates the red and white blood cells, leaving the platelets suspended in the plasma.

    • Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation of the remaining blood (e.g., 1200 x g for 20 minutes) to pellet the platelets. PPP is used as a reference for 100% light transmission.

  • Platelet Aggregation Assay:

    • The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

    • Aliquots of the adjusted PRP are placed in cuvettes with a magnetic stir bar and incubated at 37°C in an aggregometer.

    • The baseline light transmission is set using PRP (0% transmission) and PPP (100% transmission).

    • A test compound (e.g., DATS, DPTS dissolved in a vehicle like DMSO) or the vehicle control is added to the PRP and incubated for a short period (e.g., 3-5 minutes) while stirring.

    • A platelet agonist (e.g., thrombin, collagen, ADP, or U46619) is then added to induce aggregation.

    • The change in light transmission is recorded over time (typically 5-10 minutes) to generate an aggregation curve.

  • Data Analysis:

    • The maximum percentage of platelet aggregation is determined from the aggregation curve.

    • The inhibitory effect of the test compound is calculated as the percentage reduction in maximum aggregation compared to the vehicle control.

    • For determining the IC50 value, a dose-response curve is generated by testing a range of concentrations of the inhibitor.

Signaling Pathways and Mechanisms of Action

This compound and other organosulfur compounds inhibit platelet aggregation through multiple mechanisms. The primary proposed mechanism for DATS is the modification of sulfhydryl (-SH) groups on platelet proteins.

Experimental Workflow for Platelet Aggregation Inhibition Assay

G cluster_activation Platelet Activation cluster_inhibition Inhibition by DATS cluster_response Platelet Response agonist Agonist (Thrombin, Collagen) receptor Receptor agonist->receptor plc PLC Activation receptor->plc akt Akt Phosphorylation receptor->akt ip3 IP3 Formation plc->ip3 ca_release Intracellular Ca²⁺ Release ip3->ca_release integrin Integrin αIIbβ3 Activation ca_release->integrin akt->integrin dats This compound (DATS) dats->ca_release Inhibits dats->akt Inhibits sh_mod Sulfhydryl Group Modification dats->sh_mod sh_mod->receptor Inhibits sh_mod->integrin Inhibits aggregation Platelet Aggregation integrin->aggregation

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Diallyl Trisulfide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of Diallyl Trisulfide, including personal protective equipment (PPE), handling protocols, and disposal plans.

Key Safety and Handling Information

Proper handling and storage are crucial to mitigate the risks associated with this compound. The following table summarizes critical safety data.

CATEGORYRECOMMENDATIONCITATION
Personal Protective Equipment (PPE)
Eye/Face ProtectionWear tightly fitting safety goggles with side-shields.[1]
Hand ProtectionWear suitable chemical-resistant gloves (tested according to EN 374). It is recommended to check the chemical resistance with the glove supplier.[2]
Skin and Body ProtectionWear fire/flame resistant and impervious clothing.[1]
Respiratory ProtectionIf exposure limits are exceeded or irritation is experienced, use a full-face respirator. Ensure adequate ventilation.[1]
Handling and Storage
HandlingWash hands thoroughly after handling.[2][3] Do not eat, drink, or smoke in work areas.[2][3] Use only in well-ventilated areas.[2] Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[4]
StorageStore in a locked-up, well-ventilated place.[2][3] Keep the container tightly closed and cool.[3][4] The recommended storage temperature is -20°C.[5]
First Aid Measures
If SwallowedImmediately call a POISON CENTER or doctor.[2][3] Rinse mouth.[2][3] Do NOT induce vomiting.[2]
If InhaledMove the person to fresh air. If breathing is irregular or stopped, seek immediate medical assistance and start first aid.[2]
If on SkinWash with plenty of soap and water.[2]
If in EyesRinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Disposal
GeneralDispose of contents/container to an industrial combustion plant or in accordance with local/regional/national/international regulations.[2][3] Do not empty into drains or release into the environment.[2] Handle contaminated packaging in the same way as the substance itself.[2]

Experimental Workflow: Handling a this compound Spill

In the event of a spill, a clear and immediate response is critical to ensure safety and minimize environmental contamination. The following diagram outlines the procedural steps for managing a this compound spill.

cluster_0 This compound Spill Response Protocol spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Protective Clothing) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain the Spill (Use absorbent material like sand, earth, or universal binder) ventilate->contain cleanup Clean Up Spill (Collect absorbent material into a suitable container for disposal) contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate disposal Dispose of Waste (Follow hazardous waste disposal regulations) decontaminate->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.